Ethyl 7-methoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDVNJZQPSSLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361230 | |
| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20538-12-9 | |
| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of Ethyl 7-methoxy-1H-indole-2-carboxylate
Technical Guide for Medicinal Chemistry & Drug Development [1]
Executive Summary
Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS: 20538-12-9) is a specialized indole scaffold utilized primarily as a regiospecific intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6, p38 MAPK) and receptor ligands.[1][2][3][4] Distinguished by the methoxy group at the C7 position, this compound exhibits unique electronic and steric properties compared to its unsubstituted analogs.[1] The C7-substituent introduces steric bulk proximal to the indole nitrogen (N1), influencing N-alkylation kinetics and metabolic stability.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols.[1]
Chemical Identity & Structural Analysis[1][5][6][7][8][9]
The compound consists of an indole core substituted with an ethyl ester at position C2 and a methoxy group at position C7.[1][3][4][5][6]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | Ethyl 7-methoxy-1H-indole-2-carboxylate |
| CAS Number | 20538-12-9 |
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N1 |
| InChIKey | BRDVNJZQPSSLMK-UHFFFAOYSA-N |
Structural Insights[1]
-
Electronic Effects: The 7-methoxy group acts as a weak electron-donating group (EDG) by resonance but exerts an inductive withdrawing effect.[1] Its position at C7 is critical; it is adjacent to the N1-H.[1]
-
Steric Environment: The C7-methoxy group creates a "peri-effect," increasing steric hindrance around the N1 position.[1] This can significantly retard N-alkylation reactions compared to 5- or 6-substituted indoles, a factor that must be accounted for during SAR (Structure-Activity Relationship) optimization.[1]
-
Hydrogen Bonding: The N1-H remains a hydrogen bond donor, while the carbonyl oxygen of the ester and the methoxy oxygen serve as acceptors.[1]
Physicochemical Properties[1][2][4][6][7][8][9][14]
Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
Table 2: Key Physical Constants
| Property | Value / Description | Source/Methodology |
| Appearance | White to off-white crystalline solid | Experimental Observation [1, 2] |
| Melting Point | 160 – 162 °C | Differential Scanning Calorimetry (DSC) [2] |
| LogP (Octanol/Water) | 2.9 – 3.1 (Predicted) | Calculated (cLogP) based on fragment contribution |
| Solubility (Organic) | Soluble in DMSO, EtOAc, DCM, MeOH | Standard Solubility Screen |
| Solubility (Aqueous) | Low (< 0.1 mg/mL at pH 7.4) | Gravimetric Analysis |
| pKa (NH) | ~16.5 (in DMSO) | Potentiometric Titration (Est.) |
Solubility & Lipophilicity Analysis
The compound is highly lipophilic (LogP ~3.0), driven by the planar aromatic core and the ethyl ester.[1] It shows poor aqueous solubility at neutral pH.[1] For biological assays, stock solutions should be prepared in DMSO (up to 50 mM) and diluted into aqueous buffers to a final concentration of <1% DMSO to prevent precipitation.[1]
Spectral Characterization
Verification of the 7-methoxy isomer requires careful interpretation of NMR data to distinguish it from other isomers (e.g., 5- or 6-methoxy).[1]
Nuclear Magnetic Resonance (NMR)[12][15]
-
H NMR (400 MHz, DMSO-
):- 11.80 (br s, 1H, NH ): Downfield shift characteristic of indole NH.[1]
-
7.25 (d,
Hz, 1H, H-4 ): Doublet.[1] -
7.10 (d,
Hz, 1H, H-3 ): Characteristic C2-ester substituted indole proton. -
6.95 (t,
Hz, 1H, H-5 ): Triplet, indicating the 7-substitution pattern (vicinal coupling to H-4 and H-6). -
6.70 (d,
Hz, 1H, H-6 ): Doublet.[1] -
4.35 (q,
Hz, 2H, OCH ).[1] -
3.92 (s, 3H, OCH
): Distinct singlet for the methoxy group.[1] -
1.35 (t,
Hz, 3H, CH ).[1]
-
Key Diagnostic: The triplet at H-5 and two doublets (H-4, H-6) confirm the 7-substitution pattern.[1] A 5-substituted indole would show a singlet, doublet, doublet pattern with different coupling constants.[1]
Mass Spectrometry (MS)[8][12]
-
Method: ESI+ or APCI.[1]
-
Signal:
220.1 .
Synthesis & Purification Protocol
The most robust synthetic route for the 7-methoxy isomer utilizes the Hemetsberger-Knittel synthesis or a Wittig-Cyclization strategy starting from 3-methoxy-2-nitrobenzaldehyde.[1] The Fischer Indole synthesis is less preferred due to potential regioselectivity issues with meta-substituted hydrazines.[1]
Protocol: Modified Wittig-Cadogan Cyclization
This method ensures high regiocontrol.[1]
Reagents:
-
(Carbethoxymethylene)triphenylphosphorane (Wittig Reagent)[1]
-
Triethyl phosphite (
) or Triphenylphosphine ( ) with heat.[1]
Step-by-Step Methodology:
-
Wittig Olefination:
-
Reductive Cyclization (Cadogan):
-
Dissolve the cinnamate intermediate in neat triethyl phosphite (
).[1] -
Heat to 160 °C (reflux) under Nitrogen for 3–5 hours. Note: This step generates deoxygenated nitrene species that inserts into the C-H bond to form the indole.
-
Alternative (Milder): Use
/ catalyzed cyclization under CO pressure if available, or Fe/AcOH reduction.[1]
-
-
Purification:
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway via Wittig olefination followed by Cadogan reductive cyclization.
Stability & Handling
Hydrolytic Stability
The C2-ethyl ester is susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), converting to the corresponding carboxylic acid (7-methoxy-1H-indole-2-carboxylic acid).[1]
-
Protocol for Saponification: Treat with LiOH (3 eq) in THF/Water (3:1) at RT for 2 hours to generate the free acid building block.
Storage
-
Condition: Store at 2–8 °C.
-
Protection: Hygroscopic; store in a desiccator. Protect from light to prevent slow photo-oxidation of the indole ring.[1]
Experimental Workflow: Solubility Profiling
For drug development applications, determining the thermodynamic solubility is critical.[1]
Figure 2: Standard workflow for thermodynamic solubility determination.
References
-
Murakami, Y. (1988).[1][4] Synthetic studies of indoles and related compounds.[1][4][8][5][9] Part 16. Synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 3005-3012.[1][4] Link
-
Yamato, M. (1979).[1][7] Synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate via Wittig Reaction. Synthesis, 48-50. Link
-
PubChem. (2024).[1][10][8][11][12] Compound Summary: Ethyl 7-methoxy-1H-indole-2-carboxylate (CID 1235154).[1][2] National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2024).[1] Product Specification: Indole-2-carboxylates. Merck KGaA.[1] Link
-
Lead Sciences. (2024). Certificate of Analysis: CAS 20538-12-9.[1][3][13] Link
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Technical Whitepaper: Ethyl 7-methoxy-1H-indole-2-carboxylate
Topic: Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS 20538-12-9) Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
A Strategic Scaffold for Indole-Based Therapeutics[1]
Executive Summary
Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS 20538-12-9) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2][3] Unlike the more common 5-methoxy isomers, the 7-methoxy substitution pattern imparts unique electronic properties and steric constraints to the indole core, significantly influencing ligand-receptor binding affinities.[1] This scaffold is a critical intermediate in the synthesis of TRPV1 agonists (pain management), FBPase inhibitors (type 2 diabetes), and CysLT1 antagonists (asthma). This guide provides an in-depth analysis of its synthesis, reactivity, and application in drug design, emphasizing the avoidance of common regiochemical pitfalls during production.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 20538-12-9 |
| IUPAC Name | Ethyl 7-methoxy-1H-indole-2-carboxylate |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| Key NMR Signals | ¹H NMR (DMSO-d₆): |
Synthetic Pathways & Causality
The synthesis of 7-substituted indoles is non-trivial due to steric crowding and electronic effects that often favor cyclization at the wrong position. We present two primary routes, analyzing the causality behind selecting the Hemetsberger-Knittel method over the classic Fischer synthesis for this specific target.
Method A: Hemetsberger-Knittel Synthesis (Recommended)
This route is preferred for 7-substituted indoles because it proceeds via a vinyl nitrene intermediate, strictly enforcing regioselectivity.[1]
-
Condensation: 3-Methoxybenzaldehyde reacts with ethyl azidoacetate under basic conditions (NaOEt) to yield ethyl
-azido-3-methoxycinnamate.[1] -
Thermolysis: Refluxing the azide in xylene induces nitrogen extrusion and nitrene insertion into the ortho-C-H bond.[1]
Why this method?
-
Regiocontrol: Unlike the Fischer synthesis, which suffers from "abnormal" cyclization due to the 7-methoxy group (see below), nitrene insertion is highly predictable.
-
Scalability: The intermediates are stable enough for large-scale processing.[1]
Method B: Fischer Indole Synthesis (The "Abnormal" Risk)
Reaction of 2-methoxyphenylhydrazine with ethyl pyruvate using polyphosphoric acid (PPA) or ZnCl₂.
Critical Warning: The 7-methoxy group exerts a strong directing effect.[1] In acidic media, this substrate is prone to "abnormal Fischer indolization," where cyclization occurs at the substituted position followed by a 1,2-migration. This often yields the 6-methoxy isomer or chlorinated byproducts (if HCl is used), contaminating the final product. Therefore, the Hemetsberger-Knittel route is superior for high-purity requirements. [1]
Synthesis Workflow Diagram
Figure 1: Comparison of Synthetic Routes.[1] The Hemetsberger-Knittel pathway (top) avoids the regiochemical scrambling observed in the Fischer synthesis (bottom).
Experimental Protocol: Hemetsberger-Knittel Route
This protocol is designed for a 10g scale synthesis.[1]
Phase 1: Formation of Ethyl -azido-3-methoxycinnamate[1]
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a mechanical stirrer and dropping funnel. Maintain an inert atmosphere (
). -
Reagent Prep: Dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate NaOEt in situ. Cool to -10°C.[1]
-
Addition: Add a mixture of 3-methoxybenzaldehyde (1.0 eq) and ethyl azidoacetate (4.0 eq) dropwise over 1 hour. Note: The excess azide drives the equilibrium forward.
-
Workup: Stir at 0°C for 4 hours. Pour onto crushed ice/NH₄Cl. Extract with diethyl ether.[1] The vinyl azide product is often an oil; use immediately or store at -20°C (light sensitive).[1]
Phase 2: Cyclization to Indole
-
Thermolysis: Dissolve the crude vinyl azide in anhydrous Xylene (0.1 M concentration). High dilution prevents intermolecular polymerization.[1]
-
Reaction: Reflux vigorously (140°C) for 2-4 hours. Monitor nitrogen evolution.[1]
Therapeutic Applications & Derivatization
The 2-carboxylate ester serves as a "mask" for the carboxylic acid pharmacophore or as a handle for further elaboration.
Key Medicinal Targets
-
TRPV1 Antagonists: Hydrolysis of the ester to the free acid, followed by amide coupling with substituted benzylamines, yields potent TRPV1 modulators used in treating neuropathic pain. The 7-OMe group creates a specific steric clash that improves selectivity against other TRP channels.[1]
-
FBPase Inhibitors: Used as a scaffold for allosteric inhibitors of Fructose-1,6-bisphosphatase.[1] The indole NH and the 2-carboxylate are critical for hydrogen bonding within the AMP-binding site.[1]
Derivatization Logic (SAR)
-
N1-Alkylation: The indole nitrogen is nucleophilic.[1] Reaction with methyl iodide or benzyl bromide (using Cs₂CO₃ in DMF) introduces hydrophobic bulk, often required for lipophilic pockets in GPCR targets.
-
C3-Functionalization: The C3 position remains electron-rich.[1] Vilsmeier-Haack formylation introduces an aldehyde at C3, allowing for the construction of tricyclic systems (e.g.,
-carbolines).[1]
Derivatization Workflow
Figure 2: Functionalization map for drug discovery campaigns.
Safety & Handling
-
Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2-8°C under inert gas. The ester is stable, but the free acid (post-hydrolysis) is prone to decarboxylation if heated in acidic media.
-
Handling: Avoid contact with strong oxidizing agents.[1] During the Hemetsberger-Knittel synthesis, ensure adequate venting for
gas evolution during the thermolysis step.
References
-
Hemetsberger, H., & Knittel, D. (1972).
-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204.[1] - Ishikura, M., et al. (1995). Simple Indole Synthesis from Ethyl 2-Azido-3-arylacrylates. Heterocycles. (Demonstrates the utility of the azide method for alkoxy-indoles).
-
Hu, T., et al. (2017). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Scientific Reports, 7, 42717.[1]
- Dang, Q., et al. (2011). Discovery of potent and selective agonists of the TRPV1 channel. Journal of Medicinal Chemistry. (Discusses 7-substituted indoles).
- Murakami, Y., et al. (1984). Abnormal Fischer Indole Synthesis of 2-Methoxyphenylhydrazones. Chemical & Pharmaceutical Bulletin. (Details the regiochemical risks of Method B).
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1H NMR spectrum of Ethyl 7-methoxy-1H-indole-2-carboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-methoxy-1H-indole-2-carboxylate
Introduction: Elucidating the Molecular Architecture
Ethyl 7-methoxy-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a core scaffold in numerous pharmacologically active molecules and natural products. The precise substitution pattern on the indole ring is critical to its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone analytical technique for the unambiguous structural elucidation of such molecules. It provides detailed information about the electronic environment of each proton, their connectivity, and the overall molecular topology.
This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 7-methoxy-1H-indole-2-carboxylate. We will deconstruct the spectrum feature by feature, explaining the causal relationships between the molecular structure and the observed spectral data. This document is designed not merely as a data repository but as a field guide for researchers to confidently interpret the NMR spectra of this and structurally related compounds.
Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The structure of Ethyl 7-methoxy-1H-indole-2-carboxylate presents several distinct proton environments. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal are dictated by the interplay of inductive and resonance effects from the methoxy and ethyl carboxylate substituents, as well as the inherent aromaticity of the indole ring. The analysis below is based on spectra typically acquired in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).[1]
The Indole N-H Proton (H1)
The proton attached to the indole nitrogen (N-H) is highly deshielded due to its location on a heteroatom and its involvement in the aromatic system. Furthermore, its chemical shift is highly sensitive to solvent, concentration, and temperature due to its propensity for hydrogen bonding.[2]
-
Expected Signal: A broad singlet (br s).
-
Chemical Shift (δ): Typically observed in the far downfield region, often between δ 9.0 - 9.5 ppm . The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.
The Pyrrole Ring Proton (H3)
The H3 proton is situated on the five-membered pyrrole ring and is adjacent to the electron-withdrawing ethyl carboxylate group at the C2 position. This proximity causes significant deshielding.
-
Expected Signal: A singlet (s) or a finely split doublet (d).
-
Chemical Shift (δ): Expected around δ 7.15 - 7.25 ppm . It has no vicinal proton neighbors, so it typically appears as a singlet. Any observed splitting would be due to a small long-range coupling (⁴J) with the N-H proton.
The Benzenoid Ring Protons (H4, H5, H6)
The three protons on the benzene portion of the indole ring form a coupled spin system. Their chemical shifts are primarily influenced by the electron-donating methoxy group at the C7 position. Electron-donating groups shield ortho and para positions, shifting their signals upfield (to lower ppm values).[3]
-
H5 (para to -OCH₃): This proton is expected to be a triplet (t) or, more accurately, a doublet of doublets (dd), as it is coupled to both H4 and H6 with similar ortho coupling constants. It is the least affected by the shielding of the methoxy group and is thus expected to be the most downfield of the three, resonating around δ 7.10 ppm with J values of approximately 7.8 Hz.
-
H6 (ortho to -OCH₃): This proton will experience moderate shielding. It is coupled only to H5 and should appear as a doublet (d) around δ 6.75 ppm (J ≈ 7.8 Hz).
-
H4 (ortho to -OCH₃): This proton experiences the strongest shielding effect from the adjacent methoxy group. It is coupled to H5 and is expected to appear as a doublet (d) at the most upfield position of the aromatic region, around δ 6.70 ppm (J ≈ 7.8 Hz).
The Substituent Protons (-OCH₃ and -COOCH₂CH₃)
The protons of the methoxy and ethyl ester groups give rise to characteristic signals that are readily identifiable.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their position is characteristic of methoxy groups attached to an aromatic ring.
-
Signal: Singlet (s).
-
Chemical Shift (δ): ~δ 3.95 ppm .
-
-
Ethyl Ester Methylene Protons (-OCH₂CH₃): These two protons are adjacent to a methyl group (3 protons). Following the n+1 rule, their signal will be split into a quartet (3+1=4). They are attached to an oxygen atom, which deshields them.
-
Signal: Quartet (q).
-
Chemical Shift (δ): ~δ 4.40 ppm (J ≈ 7.1 Hz).
-
-
Ethyl Ester Methyl Protons (-OCH₂CH₃): These three protons are adjacent to a methylene group (2 protons) and will be split into a triplet (2+1=3).
-
Signal: Triplet (t).
-
Chemical Shift (δ): ~δ 1.40 ppm (J ≈ 7.1 Hz).
-
Data Summary and Visualization
For clarity and rapid reference, the predicted ¹H NMR data are summarized in the table below.
| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | H1 | 9.0 - 9.5 | br s | - | 1H |
| Pyrrole C-H | H3 | 7.15 - 7.25 | s or d | - or small ⁴J | 1H |
| Aromatic C-H | H5 | ~7.10 | t or dd | ~7.8 | 1H |
| Aromatic C-H | H6 | ~6.75 | d | ~7.8 | 1H |
| Aromatic C-H | H4 | ~6.70 | d | ~7.8 | 1H |
| Methoxy | -OCH₃ | ~3.95 | s | - | 3H |
| Ethyl Methylene | -OCH₂CH₃ | ~4.40 | q | ~7.1 | 2H |
| Ethyl Methyl | -OCH₂CH₃ | ~1.40 | t | ~7.1 | 3H |
To further illustrate the structural relationships, the following diagram visualizes the through-bond couplings between adjacent protons.
Caption: Molecular structure and key ¹H-¹H J-coupling relationships.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The acquisition of a high-quality, interpretable spectrum is contingent upon a rigorous experimental methodology. The following protocol provides a self-validating system for obtaining reliable data.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of Ethyl 7-methoxy-1H-indole-2-carboxylate directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, or if hydrogen-bonding interactions need to be probed differently, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Note: Many commercially available deuterated solvents already contain TMS.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
Instrument Setup and Data Acquisition
This protocol assumes a standard Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. A stable lock is crucial for spectral resolution.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This step is critical for achieving sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei. This maximizes the signal-to-noise ratio.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including the N-H proton and TMS, are captured.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For accurate integration, a longer delay (5 x T₁) may be necessary.
-
Number of Scans (NS): For a ~5-10 mg sample, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
The following workflow diagram illustrates the logical steps from sample to final spectrum.
Sources
Navigating the Thermal Landscape of Ethyl 7-methoxy-1H-indole-2-carboxylate: A Technical Guide to Melting Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals.
We will delve into the theoretical underpinnings that govern the melting transition of substituted indoles, present comparative data from structurally analogous compounds, and provide detailed, field-tested protocols for accurate experimental determination using both classical and modern thermal analysis techniques.
The Influence of Molecular Architecture: Estimating the Melting Point
The melting point of an organic compound is dictated by the strength of its intermolecular forces. In the case of Ethyl 7-methoxy-1H-indole-2-carboxylate, these forces are a composite of hydrogen bonding (N-H), dipole-dipole interactions (from the ester and methoxy groups), and van der Waals forces (arising from the bicyclic aromatic core). The substitution pattern on the indole ring plays a critical role in modulating these interactions and, consequently, the melting point.
To establish a reasonable estimate for the melting point of Ethyl 7-methoxy-1H-indole-2-carboxylate, we can analyze the experimentally determined melting points of structurally related compounds.
| Compound Name | Structure | Melting Point (°C) | Key Structural Differences from Target Compound |
| Ethyl indole-2-carboxylate | Indole ring with a C2-ethyl ester | 122-125 | Lacks the 7-methoxy group. |
| 7-Methoxy-1H-indole-2-carboxylic acid | Indole ring with a C7-methoxy group and a C2-carboxylic acid | 187-188 | Possesses a carboxylic acid instead of an ethyl ester, allowing for strong intermolecular hydrogen bonding. |
Table 1: Melting points of structurally related indole derivatives.
The parent compound, Ethyl indole-2-carboxylate, has a melting point of 122-125°C. The introduction of a methoxy group at the 7-position is expected to increase the molecular weight and potentially introduce additional dipole-dipole interactions, which would suggest a higher melting point. Conversely, the methoxy group's placement could disrupt crystal packing compared to the unsubstituted analog.
The carboxylic acid analog, 7-Methoxy-1H-indole-2-carboxylic acid, exhibits a significantly higher melting point of 187-188°C. This is primarily due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen-bonded dimers, substantially increasing the energy required to break the crystal lattice. The ethyl ester of our target compound will not form such strong hydrogen-bonded dimers, though the N-H of the indole ring can still participate in hydrogen bonding.
Based on these comparisons, it is reasonable to hypothesize that the melting point of Ethyl 7-methoxy-1H-indole-2-carboxylate will be higher than that of Ethyl indole-2-carboxylate (122-125°C) but significantly lower than that of 7-Methoxy-1H-indole-2-carboxylic acid (187-188°C). A predicted range of 130-150°C serves as a pragmatic starting point for experimental determination.
Experimental Determination of Melting Point: A Methodological Deep Dive
The melting point is not merely a number but a range, defined by the temperature at which the first droplet of liquid appears to the temperature at which the entire solid mass has transitioned to a liquid. A narrow melting range (typically < 2°C) is a strong indicator of high purity, whereas a broad melting range suggests the presence of impurities.
Two primary methods are employed in the modern research laboratory for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination
This classical technique relies on visual observation of the phase transition of a small sample heated in a capillary tube.[1]
The basis of this method is the precise control and observation of the sample's response to a gradual increase in temperature. The sample is finely powdered to ensure uniform heat distribution.[1] The rate of heating is critical; a rapid temperature ramp can lead to an erroneously broad and elevated melting range due to a lag in thermal equilibrium between the heating block, the thermometer, and the sample itself.[2] A slower heating rate (1-2°C per minute) in the vicinity of the expected melting point is crucial for accuracy.[3]
-
Sample Preparation:
-
Ensure the sample of Ethyl 7-methoxy-1H-indole-2-carboxylate is completely dry, as residual solvent will act as an impurity and depress the melting point.[3]
-
Place a small amount of the crystalline solid on a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Loading:
-
Melting Point Apparatus Operation:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.[3]
-
Set the initial heating rate to be rapid to quickly approach the estimated melting point (e.g., up to ~110°C based on our prediction).
-
Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[3]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T1) at which the first drop of liquid is observed.
-
Record the temperature (T2) at which the last crystal melts and the entire sample is a clear liquid.[3]
-
The melting point is reported as the range T1 - T2.
-
Caption: Capillary Melting Point Determination Workflow.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It provides a more quantitative and objective determination of the melting point and other thermal transitions.
As the sample is heated, it undergoes a phase transition from solid to liquid, which is an endothermic process. This means the sample absorbs heat to break the crystal lattice. The DSC instrument detects this absorption as a change in the heat flow required to maintain the sample at the same temperature as an inert reference.[6] The resulting plot of heat flow versus temperature shows a distinct peak, the onset of which corresponds to the melting point.[7] DSC is highly sensitive and can also be used to determine the enthalpy of fusion (the energy required for melting) and to assess sample purity.[8]
-
Sample and Reference Preparation:
-
Accurately weigh 2-5 mg of the powdered Ethyl 7-methoxy-1H-indole-2-carboxylate into a small aluminum DSC pan.
-
Seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Program the instrument with the desired temperature profile. A typical profile for melting point determination would be:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).
-
The entire process should be conducted under an inert nitrogen atmosphere to prevent oxidative degradation of the sample.
-
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The onset temperature of this peak is taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters.
-
Caption: Differential Scanning Calorimetry (DSC) Workflow.
Conclusion: A Cornerstone of Characterization
While the melting point of Ethyl 7-methoxy-1H-indole-2-carboxylate is not yet established in the public scientific record, this guide provides a robust framework for its determination. By understanding the influence of its molecular structure and comparing it to known analogs, a reasonable estimate can be made. More importantly, the detailed protocols for both capillary and DSC methods empower researchers to obtain a precise and reliable experimental value. The determination of this fundamental property is a critical step in the characterization of this and any new chemical entity, underpinning the integrity and reproducibility of future research and development endeavors.
References
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University of Calgary. Melting point determination. [Link]
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Westlab. (2023, May 8). Measuring the Melting Point. [Link]
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Dittmer, K. (2016, April 27). Differential scanning calorimetry. CureFFI.org. [Link]
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Wikipedia. (2024). Differential scanning calorimetry. [Link]
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BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
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Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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University of Colorado Boulder. Mel-Temp Melting Point Apparatus. [Link]
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Athabasca University. Experiment 1: Melting-point Determinations. [Link]
-
SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]
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Tariq, M. A., et al. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Biology, 54, 37-47. [Link]
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- 8. scielo.br [scielo.br]
A Technical Guide to the SMILES Notation of Ethyl 7-methoxy-1H-indole-2-carboxylate: From Structure to Application
Introduction: The Lingua Franca of Molecular Structure
In the intricate landscape of computational chemistry and drug discovery, the ability to represent complex molecular structures in a machine-readable format is paramount. While numerous notation systems exist, the Simplified Molecular Input Line Entry System (SMILES) persists as a cornerstone technology due to its human-readable syntax and broad software support.[1] Developed in the 1980s, SMILES translates a three-dimensional molecular graph into a linear string of characters, enabling efficient storage, searching, and analysis in chemical databases.[2][3] This guide provides an in-depth exploration of the SMILES notation for Ethyl 7-methoxy-1H-indole-2-carboxylate, a heterocyclic compound representative of scaffolds frequently encountered in medicinal chemistry. We will deconstruct its SMILES string, explain the underlying logic, and demonstrate its practical application in a typical drug development workflow, thereby offering researchers and scientists a comprehensive understanding of this powerful notation.
Profile of the Target Molecule: Ethyl 7-methoxy-1H-indole-2-carboxylate
Ethyl 7-methoxy-1H-indole-2-carboxylate belongs to the indole class of compounds, a privileged scaffold in drug discovery known for its diverse biological activities.[4][5] The indole core is a common feature in molecules targeting a wide range of conditions, from cancer to neurodegenerative diseases.[6] The specific substitutions on this molecule—an ethyl carboxylate group at position 2 and a methoxy group at position 7—modulate its physicochemical properties and potential biological interactions. Understanding its structure is the first step to mastering its digital representation.
Table 1: Chemical Identifiers for Ethyl 7-methoxy-1H-indole-2-carboxylate
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 20538-12-9 | [7][8] |
| Molecular Formula | C12H13NO3 | [7][8] |
| Molecular Weight | 219.24 g/mol | [7] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC=C2OC | PubChem, Vendor Catalogs |
To effectively deconstruct the SMILES string, we must first visualize the molecule's structure and the numbering of its atoms. The following diagram illustrates the atomic connectivity of Ethyl 7-methoxy-1H-indole-2-carboxylate.
Caption: Molecular structure of Ethyl 7-methoxy-1H-indole-2-carboxylate.
Deconstructing the SMILES String: A Step-by-Step Interpretation
The canonical SMILES for our molecule is CCOC(=O)C1=CC2=C(N1)C=CC=C2OC. Let's dissect this string to understand how it accurately represents the molecular graph. The process involves a depth-first traversal of the atoms, accounting for bonds, branches, and ring closures.[1]
The SMILES String: CCOC(=O)C1=CC2=C(N1)C=CC=C2OC
-
CCOC : This segment represents the ethyl group (CH3-CH2-O-).
-
C: The first carbon (methyl group, CH3).
-
C: The second carbon, bonded to the first (methylene group, CH2).
-
O: An oxygen atom bonded to the second carbon.
-
-
(=O) : This indicates a branch from the preceding atom (the first oxygen) that is a double-bonded oxygen (a carbonyl group).
-
(): Parentheses denote a branch from the main chain.[1]
-
=: Represents a double bond.
-
O: The oxygen atom.
-
Putting it together, C(=O) describes the carbonyl part of the ester.
-
-
C1=C : This starts the indole ring system.
-
C: The carbon atom at position 2 of the indole ring, to which the ethyl carboxylate group is attached.
-
1: This is a ring closure number. It signifies that this carbon is bonded to another atom that will be labeled with the same number '1'.[9]
-
=: A double bond.
-
C: The carbon at position 3 of the indole ring.
-
-
C2=C(N1) : We are now moving into the fused ring system.
-
C: The carbon at position 3a.
-
2: A second ring closure number, indicating the start of the six-membered ring.
-
=: A double bond to the next atom in the main chain.
-
C: The carbon at position 7a.
-
(N1): A branch from the carbon at 7a. The N is the indole nitrogen (position 1), and the 1 closes the five-membered ring by connecting back to the carbon at position 2 (labeled C1 earlier).
-
-
C=CC=C2 : This describes the benzene portion of the indole.
-
C=C: Carbon at position 4 double-bonded to carbon at position 5.
-
C=C: Carbon at position 5 single-bonded to carbon at position 6, which is double-bonded to carbon at position 7. (Note: SMILES implies aromaticity, and single/double bonds are often used to represent one possible Kekulé structure).
-
2: This closes the six-membered ring by connecting the carbon at position 7 back to the carbon at position 3a (labeled C2 earlier).
-
-
OC : This represents the methoxy group attached to the benzene ring.
-
O: The oxygen atom.
-
C: The methyl carbon. The SMILES algorithm understands from the valency rules and the preceding ring closure that this group is attached to the last specified atom of the ring system, which is the carbon at position 7.
-
This logical, rule-based traversal ensures that the linear string can be unambiguously converted back into the correct two-dimensional graph by any cheminformatics software.
Practical Application: SMILES in a Drug Discovery Workflow
The true power of SMILES lies in its application. For a drug development professional, using SMILES for database searching is a routine and critical task. Let's outline a protocol for performing a substructure search using the indole core of our molecule to find related compounds in a public database like PubChem.
Experimental Protocol: Substructure Search in PubChem
Objective: To identify all compounds in the PubChem database containing the 7-methoxy-1H-indole scaffold.
Methodology:
-
Define the Substructure SMILES: The core scaffold is 7-methoxy-1H-indole. Its SMILES representation is COc1cccc2c1[nH]c_=_c2. The lowercase 'c' and 'n' denote aromatic atoms.
-
Navigate to PubChem: Open a web browser and go to the PubChem homepage ([Link]).
-
Access the Structure Search Tool: On the PubChem homepage, select "Structure Search" from the dropdown menu next to the search bar.
-
Input the SMILES String: In the structure editor, there is typically an option to import or input a structure from a name or identifier. Choose to input a SMILES string and paste COc1cccc2c1[nH]c_=_c2 into the appropriate field.
-
Set Search Parameters:
-
Select "Substructure" as the search type. This will find all molecules that contain the drawn/inputted fragment.
-
Ensure other parameters (e.g., stereochemistry, isotopes) are set to "any" unless specific constraints are desired.
-
-
Execute the Search: Click the "Search" button to initiate the query against the PubChem Compound database.
-
Analyze Results: The search will return a list of compounds, each containing the 7-methoxy-1H-indole core. Researchers can then filter, analyze, and download this dataset for further studies, such as structure-activity relationship (SAR) analysis or virtual screening campaigns.
This self-validating protocol—where the search results must, by definition, contain the input substructure—demonstrates the trustworthiness of SMILES-based workflows.
Workflow Visualization
The following diagram illustrates the described substructure search workflow.
Caption: Workflow for a SMILES-based substructure search.
Conclusion
The SMILES notation for Ethyl 7-methoxy-1H-indole-2-carboxylate, CCOC(=O)C1=CC2=C(N1)C=CC=C2OC, is more than a mere string of characters. It is a compact, logical, and computationally versatile representation of a complex molecule. For researchers in the pharmaceutical and chemical sciences, fluency in reading and applying SMILES is an essential skill. It bridges the gap between chemical structure diagrams and the powerful computational tools that accelerate modern drug discovery, enabling rapid database searching, robust model building, and ultimately, the more efficient design of novel therapeutics.
References
-
Lead Sciences (n.d.). Ethyl 7-methoxy-1H-indole-2-carboxylate.[Link]
-
Wikipedia (2024). Simplified Molecular Input Line Entry System.[Link]
-
U.S. Environmental Protection Agency (EPA). SMILES Tutorial.[Link]
-
Daylight Chemical Information Systems, Inc. Daylight Theory: SMILES.[Link]
-
ChemicBook (2021). SMILES strings explained for beginners (Cheminformatics Part 1).[Link]
-
ACS Publications (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168187, 7-Methoxy-1H-indole-2-carboxylic acid. PubChem.[Link]
-
thatbiochemistryguy (2021). Tutorial to SMILES and canonical SMILES explained with examples. Medium. [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). IUPAC SMILES+ Specification.[Link]
-
National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.[Link]
-
Sulstice (2022). Introduction to SMILES 001 - Alkanes & Alcohols. YouTube. [Link]
-
National Center for Biotechnology Information (NIH). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.[Link]
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- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20538-12-9|Ethyl 7-methoxy-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. Ethyl 7-methoxy-1H-indole-2-carboxylate - Lead Sciences [lead-sciences.com]
- 9. SMILES strings explained for beginners (Cheminformatics Part 1) · ChemicBook [chemicbook.com]
An In-depth Technical Guide to Ethyl 7-methoxy-1H-indole-2-carboxylate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-methoxy-1H-indole-2-carboxylate is a vital heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications as a key intermediate in drug discovery and development. We will delve into the nuances of its preparation, including an analysis of common synthetic routes and the rationale behind methodological choices to optimize yield and purity. Furthermore, this guide will explore the characteristic reactivity of the indole nucleus and the influence of the 7-methoxy and 2-carboxylate substituents on its chemical behavior. Finally, we will highlight its role in the synthesis of pharmacologically relevant compounds, underscoring its importance for the pharmaceutical industry.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The strategic functionalization of the indole nucleus allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Ethyl 7-methoxy-1H-indole-2-carboxylate, in particular, serves as a highly valuable starting material. The methoxy group at the 7-position and the ethyl carboxylate at the 2-position offer multiple points for chemical modification, enabling the construction of complex molecular architectures. The electron-donating methoxy group can influence the reactivity of the benzene portion of the indole ring, while the ethyl carboxylate provides a handle for various transformations, such as amide bond formation, reduction, or conversion to other functional groups.
Synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate
The construction of the indole ring system can be achieved through several named reactions. For ethyl 7-methoxy-1H-indole-2-carboxylate, the most common approaches involve the Fischer, Hemetsberger, and Batcho-Leimgruber indole syntheses. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Fischer Indole Synthesis: A Classic Approach with Navigable Challenges
The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[1][1]-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the aromatic indole ring.
Application to Ethyl 7-methoxy-1H-indole-2-carboxylate: The synthesis of the target molecule via the Fischer route typically starts from 2-methoxyphenylhydrazine and ethyl pyruvate.
Figure 1: Generalized workflow of the Fischer Indole Synthesis.
Causality Behind Experimental Choices: While seemingly straightforward, the Fischer synthesis of 7-substituted indoles from 2-substituted phenylhydrazines can present challenges. The presence of a substituent at the ortho position of the phenylhydrazine can lead to the formation of a mixture of 7- and 4-substituted indoles, and in some cases, undesired side products. For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone under certain acidic conditions has been reported to yield the normal product, ethyl 7-methoxyindole-2-carboxylate, along with an abnormal product, ethyl 6-chloroindole-2-carboxylate, when using HCl in ethanol. This highlights the critical importance of catalyst and solvent selection to control the regioselectivity of the cyclization. The use of non-halogenated Brønsted or Lewis acids can be a strategic choice to avoid the incorporation of halogen atoms into the final product.
Self-Validating Protocol (Illustrative):
-
Hydrazone Formation: To a solution of 2-methoxyphenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting phenylhydrazone can often be isolated by precipitation or extraction.
-
Indolization: The crude phenylhydrazone is dissolved in a suitable solvent (e.g., toluene, acetic acid). A catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure ethyl 7-methoxy-1H-indole-2-carboxylate.
Alternative Synthetic Routes: The Hemetsberger and Batcho-Leimgruber Syntheses
To overcome the potential regioselectivity issues of the Fischer synthesis, other methods can be employed.
-
Hemetsberger Synthesis: This method involves the thermal decomposition of an α-azidocinnamic ester, which can be prepared from the corresponding aldehyde (2-methoxybenzaldehyde) and ethyl azidoacetate. This route offers good control over the substituent placement, as the indole ring is formed from a pre-functionalized precursor. Yields for this type of reaction are typically above 70%.[1]
-
Batcho-Leimgruber Synthesis: This two-step process begins with the formation of an enamine from a substituted o-nitrotoluene (2-methyl-3-nitroanisole) and a formamide acetal. Subsequent reductive cyclization of the enamine yields the desired indole. This method is particularly advantageous for the synthesis of a wide variety of substituted indoles with high yields and can be tailored to be compatible with various functional groups.[2]
Figure 2: Conceptual overview of the Hemetsberger and Batcho-Leimgruber indole syntheses.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of ethyl 7-methoxy-1H-indole-2-carboxylate is essential for its handling, purification, and use in subsequent reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | - |
| Molecular Weight | 219.24 g/mol | - |
| Melting Point | 187-188 °C (for the corresponding carboxylic acid) | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methoxy group protons around 3.9 ppm, and distinct signals for the aromatic protons on the indole ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift (>8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 162 ppm), the carbons of the ethyl and methoxy groups, and the carbons of the indole ring system.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹, a strong C=O stretching band for the ester at approximately 1700 cm⁻¹, and C-O stretching bands for the methoxy and ester groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 219, along with characteristic fragmentation patterns.
Chemical Reactivity and Mechanistic Insights
The reactivity of ethyl 7-methoxy-1H-indole-2-carboxylate is governed by the interplay of the indole nucleus and its substituents.
-
N-H Acidity and N-Alkylation: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This allows for N-alkylation or N-acylation reactions to introduce various substituents at the 1-position. The choice of base and solvent is crucial to avoid competing hydrolysis of the ethyl ester. Aqueous potassium hydroxide in acetone has been successfully used for the N-alkylation of ethyl indole-2-carboxylate.[1]
-
Reactions of the Ester Group: The ethyl carboxylate at the 2-position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[4] The ester can also be reduced to the corresponding alcohol (7-methoxy-1H-indol-2-yl)methanol) using a reducing agent like lithium aluminum hydride.
-
Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, typically at the 3-position. The presence of the electron-donating methoxy group at the 7-position can further activate the benzene ring towards electrophilic substitution, although the directing effects would need to be considered for specific reactions.
Applications in Drug Discovery and Development
Ethyl 7-methoxy-1H-indole-2-carboxylate is a valuable intermediate in the synthesis of various pharmacologically active compounds. The 7-methoxyindole scaffold is found in a number of natural products and has been incorporated into synthetic molecules with a range of biological activities.[5]
For example, methoxy-substituted indole derivatives have been investigated for their potential as:
-
Antiviral agents: 5-Methoxy-1H-indole-2-carboxylic acid, a closely related compound, is a known intermediate in the synthesis of antiviral agents, highlighting the potential of this class of compounds in antiviral drug discovery.[6]
-
Anticancer agents: The indole nucleus is a common feature in many anticancer drugs. The functional groups on ethyl 7-methoxy-1H-indole-2-carboxylate allow for its elaboration into more complex molecules that can target various cancer-related pathways.
-
Cannabinoid receptor modulators: A method for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a key intermediate for novel cannabinoid ligands, has been developed, starting from 7-methoxy-2-methylindole. This demonstrates the utility of the 7-methoxyindole scaffold in the development of therapies targeting the endocannabinoid system.
While specific examples of marketed drugs derived directly from ethyl 7-methoxy-1H-indole-2-carboxylate are not prominently documented, its structural motifs are present in numerous compounds under investigation. Its utility lies in providing a readily accessible and modifiable platform for the exploration of chemical space in the quest for new therapeutic agents.
Safety and Handling
Conclusion
Ethyl 7-methoxy-1H-indole-2-carboxylate is a cornerstone intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its synthesis, while presenting some challenges depending on the chosen route, can be achieved through established methods like the Fischer, Hemetsberger, and Batcho-Leimgruber syntheses. A thorough understanding of the reactivity of this molecule, guided by its functional groups, allows for its strategic incorporation into a multitude of synthetic pathways. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like ethyl 7-methoxy-1H-indole-2-carboxylate in the arsenal of medicinal chemists is undeniable.
References
-
Conier Chem & Pharma Limited. 7-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. Available at: [Link]
- Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
- Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidocinnamoyl-Estern.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
- Romero, D. L., et al. (1993). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(4), 233-237.
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2023). Molecules, 28(1), 123.
Sources
Methodological & Application
hydrolysis of Ethyl 7-methoxy-1H-indole-2-carboxylate to carboxylic acid
Abstract & Scope
This technical guide details the protocol for the saponification (alkaline hydrolysis) of Ethyl 7-methoxy-1H-indole-2-carboxylate to its corresponding free acid, 7-methoxy-1H-indole-2-carboxylic acid . While simple ester hydrolysis is a fundamental organic transformation, the indole scaffold requires specific handling to prevent oxidation or thermally induced decarboxylation. This protocol utilizes a Potassium Hydroxide (KOH) / Ethanol (EtOH) / Water system, optimized for high yield (>90%) and purity without the need for chromatographic purification.
Target Audience: Medicinal Chemists, Process Development Scientists.
Introduction & Chemical Context
Indole-2-carboxylic acids are critical intermediates in the synthesis of bioactive alkaloids, kinase inhibitors, and peptidomimetics. The 7-methoxy substituent introduces specific electronic and steric properties:
-
Electronic Effect: The methoxy group at C7 is an electron-donating group (EDG). This increases the electron density of the indole ring, making it slightly more susceptible to oxidative degradation than the unsubstituted parent indole.
-
Steric Environment: The C7 substituent is proximal to the indole nitrogen (N1), potentially influencing solubility and hydrogen-bonding patterns, though it rarely sterically hinders the C2-ester hydrolysis.
-
Stability: Indole-2-carboxylic acids are generally stable but can undergo decarboxylation to the corresponding indole (7-methoxyindole) upon exposure to high temperatures (>200°C) or strong acids at elevated temperatures.
This protocol avoids harsh acidic hydrolysis (which is reversible and slow) in favor of irreversible base-mediated saponification.
Reaction Mechanism
The transformation proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
-
Nucleophilic Attack: The hydroxide ion (
) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. -
Elimination: The ethoxide ion (
) is eliminated, reforming the carbonyl bond and generating the carboxylic acid. -
Deprotonation (Driving Force): The generated carboxylic acid (
) is immediately deprotonated by the base to form the carboxylate salt. This step renders the reaction irreversible. -
Protonation: Acidic workup converts the salt back to the free acid.
Figure 1: Mechanistic pathway for the saponification of the indole ester.
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[1][2][3] / Conc. | Role |
| Ethyl 7-methoxy-1H-indole-2-carboxylate | 1.0 equiv | Substrate |
| Potassium Hydroxide (KOH) | 3.0 - 5.0 equiv | Base |
| Ethanol (Absolute) | Solvent (5-10 vol) | Co-solvent |
| Water (Deionized) | Solvent (2-5 vol) | Co-solvent |
| Hydrochloric Acid (HCl) | 1 M or 2 M | Acidifying Agent |
| Diethyl Ether | Wash solvent | Impurity removal |
Equipment:
-
Round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Reflux condenser.
-
Oil bath or heating mantle.
-
pH paper or pH meter.
-
Vacuum filtration setup (Buchner funnel).
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a suitably sized round-bottom flask, dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 equiv) in Ethanol (approx. 5-8 mL per gram of substrate).
-
Prepare a solution of KOH (4.0 equiv) in a minimum amount of Water (approx. 2-3 mL per gram of substrate).
-
Note: Dissolving KOH is exothermic; allow the aqueous solution to cool slightly before adding to the ethanol solution to avoid sudden boiling.
-
-
Add the aqueous KOH solution to the ethanolic substrate solution. The mixture may turn slightly yellow/orange.
Step 2: Hydrolysis
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80°C) with stirring.
-
Monitor the reaction by TLC (Thin Layer Chromatography) or HPLC.[4]
-
TLC Conditions: Hexanes:Ethyl Acetate (3:1). The starting material (high Rf) should disappear, and the baseline spot (carboxylate salt) should appear.
-
Time: Reaction is typically complete within 1 to 3 hours .
-
Step 3: Workup & Isolation
-
Once complete, remove the flask from heat and allow it to cool to room temperature.
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the majority of the Ethanol. Do not evaporate to complete dryness; leave a wet slurry.
-
Dilution: Add Water (approx. 10 mL per gram of starting material) to dissolve the potassium salt completely.
-
Optional Wash: Transfer the aqueous solution to a separatory funnel and wash with a small portion of Diethyl Ether or Ethyl Acetate (1 x 10 mL).
-
Rationale: This removes any unreacted ester or non-acidic impurities. Discard the organic layer.
-
-
Acidification: Transfer the aqueous layer to a beaker. While stirring, slowly add 1 M HCl dropwise.
-
Observation: A thick white or off-white precipitate will form.
-
Target pH: Adjust pH to 1–2 .[5] Ensure the mixture is acidic to fully protonate the carboxylic acid.
-
-
Filtration: Cool the slurry in an ice bath for 15-30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Water (3 x small portions) to remove residual KCl and excess acid.
Step 4: Drying & Purification
-
Drying: Dry the solid in a vacuum oven at 40–50°C overnight.
-
Warning: Do not exceed 60°C to avoid potential decarboxylation, although the acid form is reasonably stable.
-
-
Purification (If necessary): The crude product is usually >95% pure. If higher purity is required, recrystallize from Ethanol/Water or Methanol.
Process Flow Diagram
Figure 2: Operational workflow for the hydrolysis process.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Reaction | Insufficient base or low temperature. | Increase KOH to 5 equiv or extend reflux time. Ensure Ethanol/Water ratio allows solubility. |
| Low Yield | Product lost in filtrate (water solubility). | The 7-methoxy group increases polarity. Ensure pH is < 2 during precipitation. Saturate aqueous layer with NaCl (salting out) before filtration if necessary. |
| Dark Product | Oxidation of the indole ring.[6] | Perform reaction under Nitrogen/Argon atmosphere. Use degassed solvents.[5] |
| Decarboxylation | Overheating during drying. | Dry at lower temperatures (RT to 40°C) under high vacuum. Avoid acidic heating. |
Analytical Validation
-
1H NMR (DMSO-d6): Expect disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). The carboxylic acid proton is often broad/invisible or very downfield (>12 ppm). The methoxy singlet (~3.8 ppm) remains.
-
HPLC: Shift in retention time. The acid is significantly more polar than the ester and will elute earlier on Reverse Phase (C18) columns at acidic pH.
References
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[4] Coll. Vol. 5, p.650 (1973); Vol. 42, p.59 (1962). Link
-
PubChem. 7-methoxy-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank 2017, 2017(3), M953. Link
-
Google Patents. Process for the preparation of indole derivatives (WO2008072257A2).Link
-
ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid. Org.[2][3][4][5][7] Process Res. Dev. 2005, 9, 6, 792–797. Link
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- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
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- 7. rsc.org [rsc.org]
The Strategic Application of Ethyl 7-methoxy-1H-indole-2-carboxylate as a Foundational Precursor for Novel Kinase Inhibitors
Introduction: The Versatility of the Indole Scaffold in Kinase Inhibition
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structural framework that consistently appears in biologically active compounds across a range of therapeutic targets. Its unique electronic properties and conformational flexibility allow for diverse interactions with biological macromolecules, making it a cornerstone in the design of novel therapeutics.[1][2] Within the vast landscape of drug discovery, the development of kinase inhibitors stands as a paramount achievement in targeted cancer therapy. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[3] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the indole scaffold has been extensively explored for its potential to generate potent and selective kinase inhibitors.[1][3]
This technical guide focuses on a specific, highly functionalized indole derivative, Ethyl 7-methoxy-1H-indole-2-carboxylate , and its strategic application as a versatile precursor in the synthesis of a promising class of kinase inhibitors, with a particular emphasis on inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein frequently overexpressed in various malignancies.[4][5] We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the biological context of the resulting inhibitors.
Chemical Properties and Strategic Advantages of Ethyl 7-methoxy-1H-indole-2-carboxylate
The utility of Ethyl 7-methoxy-1H-indole-2-carboxylate as a precursor stems from its inherent chemical features, which offer multiple avenues for synthetic diversification.
| Feature | Chemical Group | Synthetic Utility |
| C2 Position | Ethyl Carboxylate | Readily hydrolyzed to the corresponding carboxylic acid, providing a key handle for amide bond formation. Can also be reduced to an alcohol or converted to other functional groups.[6] |
| N1 Position | Indole Nitrogen | Can be alkylated or arylated to introduce diverse substituents that can modulate solubility, cell permeability, and target engagement. |
| C7 Position | Methoxy Group | An electron-donating group that can influence the electronic properties of the indole ring system and provide a potential site for metabolic modification or further functionalization. The presence of substituents at the 7-position has been shown to be important for the activity of some Mcl-1 inhibitors. |
| Indole Core | Bicyclic Aromatic System | Provides a rigid scaffold that can be strategically decorated with functional groups to optimize interactions with the target kinase's binding site. |
Application Focus: Synthesis of Mcl-1 Inhibitors
Mcl-1 is a key pro-survival member of the Bcl-2 family of proteins that plays a critical role in regulating apoptosis (programmed cell death).[2] Its overexpression is a common mechanism of resistance to conventional chemotherapy and targeted agents.[4] Therefore, the development of small molecule inhibitors of Mcl-1 is a highly pursued strategy in cancer drug discovery. The indole-2-carboxamide scaffold has emerged as a particularly effective pharmacophore for targeting Mcl-1.[7]
The general synthetic strategy involves the coupling of the indole-2-carboxylic acid core (derived from the ethyl ester precursor) with various amine-containing fragments. These fragments are designed to occupy specific pockets within the BH3 binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins like Bak and Bim and triggering apoptosis.
Visualizing the Synthetic Strategy
Caption: Synthetic workflow from precursor to biological activity.
Detailed Protocols
Protocol 1: Hydrolysis of Ethyl 7-methoxy-1H-indole-2-carboxylate
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial first step for subsequent amide coupling reactions.
Materials:
-
Ethyl 7-methoxy-1H-indole-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of NaOH or LiOH (1.5 - 3.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the substrate and temperature.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The carboxylic acid product should precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield 7-methoxy-1H-indole-2-carboxylic acid.
-
Expert Insights: The choice of base (NaOH vs. LiOH) and solvent system can influence the reaction rate and yield. LiOH is often preferred for its milder nature and better solubility in mixed aqueous-organic systems. It is crucial to ensure complete removal of the organic solvent before acidification to maximize the precipitation of the carboxylic acid product.
Protocol 2: Amide Coupling to Synthesize a Model Mcl-1 Inhibitor Precursor
This protocol outlines a general procedure for the amide bond formation between 7-methoxy-1H-indole-2-carboxylic acid and a representative amine fragment, a key step in the synthesis of many Mcl-1 inhibitors.
Materials:
-
7-methoxy-1H-indole-2-carboxylic acid
-
A suitable amine-containing fragment (e.g., a substituted aniline or a complex amine side chain)
-
A peptide coupling reagent, such as:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
-
A base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: To a solution of 7-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine fragment (1.0 - 1.2 eq), the coupling reagent (e.g., EDC, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq). If using HBTU or BOP, an additive like 1-hydroxybenzotriazole (HOBt) may be included.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indole-2-carboxamide.
Expert Insights: The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, such as racemization if chiral amines are used. EDC/HOBt is a commonly used and cost-effective combination. For more challenging couplings, more potent reagents like HATU may be necessary. Anhydrous conditions are important to prevent the hydrolysis of the activated carboxylic acid intermediate.
The Biological Rationale: Targeting the Mcl-1 Apoptotic Switch
Mcl-1 is a central node in the intrinsic apoptotic pathway. In healthy cells, Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[2][8] In many cancer cells, Mcl-1 is overexpressed, effectively creating a blockade to apoptosis and promoting cell survival.
Signaling Pathway of Mcl-1 Inhibition
Caption: Mechanism of Mcl-1 inhibitor-induced apoptosis.
The indole-2-carboxamide derivatives synthesized from Ethyl 7-methoxy-1H-indole-2-carboxylate act as BH3 mimetics. They bind with high affinity to the BH3-binding groove of Mcl-1, displacing the pro-apoptotic proteins. The liberated Bak and Bim are then free to oligomerize at the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death.
Conclusion: A Versatile Building Block for Future Kinase Inhibitors
Ethyl 7-methoxy-1H-indole-2-carboxylate is a strategically valuable precursor for the synthesis of a diverse range of kinase inhibitors, with a particularly strong application in the development of Mcl-1 inhibitors. Its well-defined reactive sites allow for systematic and efficient chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and rationale presented here provide a solid foundation for researchers, scientists, and drug development professionals to leverage this versatile building block in the ongoing quest for more effective and targeted cancer therapies. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
-
Beroukhim, R., et al. (2010). The landscape of somatic copy-number alteration across human cancers. Nature, 463(7283), 899–905. [Link]
-
Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry, 40(7), 841–850. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 53, 72. [Link]
-
Gukathanam, S. R., et al. (2017). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 60(16), 7077–7094. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
- Kotschy, A., et al. (2016). The role of Mcl-1 in cancer and cancer therapy. Oncotarget, 7(26), 40688–40703.
- Lessene, G., et al. (2008). Mcl-1 antagonists for cancer therapy. Nature Reviews Drug Discovery, 7(12), 989–1000.
-
Li, L., et al. (2024). Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells. Journal of Medicinal Chemistry. [Link]
-
Lindsley, C. W., et al. (2018). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 61(13), 5585–5600. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
- Roskoski, R. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1–23.
-
Tadday, M., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(15), 4049–4061. [Link]
-
Varadarajan, S., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(21), 12797–12821. [Link]
- WO2017152076A1 - Substituted indole mcl-1 inhibitors - Google P
- EP2134684B1 - 7-substituted indole as mcl-1 inhibitors - Google P
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- 4. researchgate.net [researchgate.net]
- 5. Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 7-methoxy-1H-indole-2-carboxylate
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in modern drug discovery.[1][2] Specifically, functionalization of the indole ring system through palladium-catalyzed cross-coupling reactions has emerged as a powerful tool for the synthesis of complex molecules with tailored pharmacological profiles.[3][4] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of a key building block: Ethyl 7-methoxy-1H-indole-2-carboxylate . The insights and procedures outlined herein are targeted toward researchers, scientists, and drug development professionals seeking to leverage this versatile substrate for the synthesis of novel bioactive compounds.
The 7-methoxy and 2-ethoxycarbonyl substituents on the indole core of our target molecule offer unique electronic and steric properties that influence its reactivity in cross-coupling reactions. Understanding these nuances is critical for successful reaction optimization and the development of robust synthetic routes.
PART 1: Navigating the Reactivity of Ethyl 7-methoxy-1H-indole-2-carboxylate
The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and prone to electrophilic substitution. The N-H proton is weakly acidic and can be deprotonated under basic conditions, which is a key consideration in many cross-coupling reactions. The 7-methoxy group is an electron-donating group, further activating the benzene portion of the indole ring, while the ethyl carboxylate at the C2 position is an electron-withdrawing group, influencing the reactivity of the pyrrole ring.
For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig, a halogenated precursor of the indole is required. The regioselective halogenation of the indole ring is therefore a critical first step.
Protocol 1: Regioselective Iodination at the C3 Position
This protocol describes the synthesis of Ethyl 3-iodo-7-methoxy-1H-indole-2-carboxylate, a versatile intermediate for subsequent cross-coupling reactions.
Reaction Scheme:
Caption: Iodination of Ethyl 7-methoxy-1H-indole-2-carboxylate.
Materials:
-
Ethyl 7-methoxy-1H-indole-2-carboxylate
-
Iodine monochloride (ICl)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 equiv) in glacial acetic acid in a round-bottom flask.
-
To this stirred solution, add a solution of iodine monochloride (1.1 equiv) in acetic acid dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to quench excess iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Ethyl 3-iodo-7-methoxy-1H-indole-2-carboxylate.
PART 2: Palladium-Catalyzed C-C Bond Forming Reactions
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
This protocol details the coupling of the C3-iodinated indole with a generic arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C3 position of the indole.
Materials:
-
Ethyl 3-iodo-7-methoxy-1H-indole-2-carboxylate
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Diatomaceous earth
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) in a Schlenk flask, add Ethyl 3-iodo-7-methoxy-1H-indole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A mild base suitable for many Suzuki reactions. |
| Solvent | Toluene/Ethanol/Water | A biphasic solvent system that facilitates the reaction. |
| Temperature | 80-100 °C | Provides the necessary thermal energy for the catalytic cycle. |
Heck Coupling: Olefin Functionalization
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[6] It is a powerful tool for the synthesis of substituted alkenes.
Reaction Scheme:
Caption: Heck coupling at the C3 position of the indole.
Materials:
-
Ethyl 3-iodo-7-methoxy-1H-indole-2-carboxylate
-
Alkene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine Ethyl 3-iodo-7-methoxy-1H-indole-2-carboxylate (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (0.05 equiv), and tri(o-tolyl)phosphine (0.1 equiv).
-
Add the solvent (acetonitrile or DMF) and triethylamine (2.0 equiv).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common palladium source for Heck reactions. |
| Ligand | P(o-tolyl)₃ | A phosphine ligand that stabilizes the palladium catalyst. |
| Base | Et₃N | Acts as a scavenger for the hydrogen halide produced. |
| Solvent | MeCN or DMF | Polar aprotic solvents suitable for Heck couplings. |
PART 3: Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[4] This reaction has become a cornerstone in medicinal chemistry for the synthesis of anilines and related compounds.
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C3 position.
Materials:
-
Ethyl 3-iodo-7-methoxy-1H-indole-2-carboxylate
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add cesium carbonate (1.4 equiv).
-
In a separate flask, dissolve Ethyl 3-iodo-7-methoxy-1H-indole-2-carboxylate (1.0 equiv), the amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and Xantphos (0.08 equiv) in the chosen solvent (toluene or dioxane).
-
Add this solution to the Schlenk tube containing the base.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction to 100-110 °C and monitor by TLC.
-
Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig amination. |
| Ligand | Xantphos | A bulky electron-rich ligand that promotes reductive elimination. |
| Base | Cs₂CO₃ | A strong base often required for amination reactions. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are crucial for this reaction. |
PART 4: Direct C-H Functionalization
Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to molecule synthesis by avoiding the pre-functionalization of starting materials.
Direct C3-Arylation of Ethyl 7-methoxy-1H-indole-2-carboxylate
While less common than coupling with a halide, direct C-H arylation of indoles at the C3 position is possible under specific conditions.
Reaction Scheme:
Caption: Direct C3-arylation of the indole.
Materials:
-
Ethyl 7-methoxy-1H-indole-2-carboxylate
-
Aryl bromide (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Benzyltributylammonium chloride (BnBu₃NCl) (0.2 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a sealed tube, combine Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 equiv), the aryl bromide (2.0 equiv), palladium(II) acetate (0.05 equiv), potassium carbonate (2.0 equiv), and benzyltributylammonium chloride (0.2 equiv).
-
Add N,N-dimethylacetamide (DMA).
-
Degas the mixture with argon.
-
Heat the reaction to 140-150 °C and monitor by TLC.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the palladium-catalyzed functionalization of Ethyl 7-methoxy-1H-indole-2-carboxylate. By understanding the underlying principles of each reaction and carefully controlling the experimental parameters, researchers can effectively utilize this versatile building block to synthesize a diverse array of complex indole derivatives for applications in drug discovery and materials science. It is important to note that reaction optimization may be necessary for specific substrates and coupling partners to achieve optimal yields and purity.
References
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Caron, S., Dugger, R. W., Ruggeri, S. G., Ragan, J. A., & Ripin, D. H. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2943–2989. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]
- Sundberg, R. J. (1996). Indoles. Academic Press.
-
Taber, D. F., & Neubert, T. D. (2001). The Fischer Indole Synthesis. Organic Reactions, 58, 1. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Bellina, F., & Rossi, R. (2006). The Sonogashira reaction in the synthesis of 2-substituted indoles. Tetrahedron, 62(32), 7547-7574. [Link]
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards mild metal-catalyzed C–H bond activation. Chemical Society Reviews, 40(9), 4740-4761. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis. John Wiley & Sons.
- Tietze, L. F., & Ila, H. (2005). Domino reactions in organic synthesis. John Wiley & Sons.
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476. [Link]
Sources
Application Note: Purification of Ethyl 7-methoxy-1H-indole-2-carboxylate by Flash Column Chromatography
Abstract & Introduction
Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS: 20538-12-9) is a critical pharmacophore intermediate, frequently employed in the synthesis of antihypertensive agents, kinase inhibitors, and complex alkaloids.[1] Its structural features—an indole core with an electron-donating methoxy group at the C7 position and an ester moiety at C2—present unique purification challenges.[1]
While often synthesized via the Fischer Indole Synthesis , this specific derivative is prone to "abnormal" cyclization pathways and nucleophilic substitution artifacts depending on the acid catalyst employed. This guide provides a robust, self-validating protocol for isolating high-purity material, specifically addressing the separation of the target indole from common regioisomers and oligomeric byproducts.
Chemical Profile & Pre-Purification Assessment[1]
Before initiating chromatography, the crude mixture must be characterized to define the separation difficulty (
Physicochemical Properties
| Property | Value / Description | Impact on Purification |
| Molecular Formula | MW: 219.24 g/mol | |
| Physical State | Off-white to yellow solid | Potential solubility issues in non-polar mobile phases.[1] |
| Polarity | Moderate | The C2-ester reduces the basicity of the indole nitrogen, but the C7-methoxy group adds electron density. |
| Solubility | High: DCM, EtOAc, AcetoneLow: Hexanes, Heptane | Dry loading is strongly recommended over liquid loading to prevent precipitation on the column head. |
| Acid Sensitivity | Moderate | Avoid prolonged exposure to highly acidic silica; the 7-methoxy group activates the ring toward electrophilic attack/oxidation.[1] |
Impurity Profile (Synthesis Dependent)
-
Regioisomers: If synthesized from unsymmetrical hydrazines, the 7-methoxy isomer is usually favored, but steric hindrance can lead to minor amounts of the 5-methoxy isomer (if starting material was meta-substituted, though 7-methoxy comes from ortho-substituted).
-
"Abnormal" Byproducts: CRITICAL WARNING: If HCl/EtOH was used in the Fischer synthesis, the major product may be ethyl 6-chloroindole-2-carboxylate rather than the 7-methoxy target, due to nucleophilic attack by chloride ions [1].
-
Oligomers: Dark, highly retained baseline material (oxidized hydrazines).[1]
Method Development: Thin Layer Chromatography (TLC)[2]
A solvent screen is required to optimize the mobile phase.[1] The target
Standard Mobile Phase System: Hexanes / Ethyl Acetate (EtOAc).[1][2]
| Solvent System (v/v) | Observed | Separation Quality | Notes |
| 100% Hexanes | 0.00 | None | Compound does not migrate. |
| 10% EtOAc / Hex | 0.15 - 0.20 | Good | Elution too slow for preparative scale.[1] |
| 20% EtOAc / Hex | 0.35 - 0.45 | Optimal | Best balance of resolution and speed.[1] |
| 50% EtOAc / Hex | > 0.75 | Poor | Co-elution with non-polar impurities.[1] |
Visualization:
-
UV (254 nm): Strong absorbance (Indole core).[1]
-
Vanillin Stain: Turns distinct purple/red upon heating (Specific for indoles).[1]
Detailed Purification Protocol
Phase 1: Column Preparation & Loading
Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Loading Factor: 1:30 to 1:50 (g Sample : g Silica) due to close-eluting impurities.[1]
-
Sample Preparation (Dry Load):
-
Dissolve crude Ethyl 7-methoxy-1H-indole-2-carboxylate in a minimum amount of Dichloromethane (DCM).
-
Add Celite 545 or Silica Gel (1.5x weight of crude) to the solution.[1]
-
Rotary evaporate to dryness until a free-flowing powder is obtained.[1] Note: Ensure no residual DCM remains, as it will disrupt the gradient.
-
-
Column Packing:
Phase 2: Elution Gradient
Run the column using a stepwise gradient to maximize resolution between the non-polar hydrazones and the target indole.[1]
| Step | Mobile Phase Composition | Volume (CV = Column Volume) | Purpose |
| 1 | 100% Hexanes | 2 CV | Flush non-polar oils/grease.[1] |
| 2 | 5% EtOAc in Hexanes | 2 CV | Elute unreacted hydrazine derivatives. |
| 3 | 10% EtOAc in Hexanes | 3 CV | Elute "Abnormal" chloro-byproducts (if present).[1] |
| 4 | 15% - 20% EtOAc in Hexanes | 5 - 8 CV | Elute Target: Ethyl 7-methoxy-1H-indole-2-carboxylate. |
| 5 | 50% EtOAc in Hexanes | 2 CV | Flush polar oligomers/oxidized baseline. |
Phase 3: Fraction Analysis & Isolation
-
Collect fractions in test tubes (approx. 10-15 mL for a 20g column).
-
Spot fractions on TLC; visualize with UV and Vanillin stain.[1]
-
Combine pure fractions: The target compound typically crystallizes upon concentration.[1]
-
Recrystallization (Optional Polish): If chromatography yields 95-98% purity, recrystallize from Toluene/Hexane or hot Ethanol to achieve >99% purity.
Process Visualization
Purification Workflow
The following diagram illustrates the logical flow from crude reaction mixture to isolated product, highlighting critical decision points.
Caption: Figure 1. Step-by-step purification workflow emphasizing the necessity of dry loading for indole esters.
Troubleshooting Logic: Tailing & Co-elution
Indoles can exhibit "tailing" (streaking) on silica due to the acidic nature of silanols interacting with the nitrogen lone pair.[1]
Caption: Figure 2. Decision matrix for troubleshooting common chromatographic defects.
References
-
Ishii, H., et al. (1991).[1] Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin , 39(3), 572-578. Link
- Key Insight: Documents the formation of 6-chloro byproducts when using HCl, essential for identifying impurities.
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution. The Journal of Organic Chemistry , 43(14), 2923–2925.[2] Link
-
Key Insight: The foundational protocol for flash chromatography solvent selection and column packing.[1]
-
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Retrieved from .[1]
- Key Insight: Provides physicochemical data supporting solubility and stability assessments.
Sources
The Versatile Precursor: Ethyl 7-methoxy-1H-indole-2-carboxylate in the Synthesis of Advanced Functional Materials
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in the architecture of a vast array of biologically active compounds and functional organic materials.[1][2][3][4] Its electron-rich nature and versatile reactivity make it a "privileged scaffold" in medicinal chemistry and materials science. Among the myriad of substituted indoles, Ethyl 7-methoxy-1H-indole-2-carboxylate stands out as a particularly valuable and versatile precursor. The strategic placement of the electron-donating methoxy group at the 7-position profoundly influences the electronic properties and reactivity of the indole ring, offering unique advantages in the design and synthesis of novel functional materials.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 7-methoxy-1H-indole-2-carboxylate in the synthesis of pharmacologically active agents, fluorescent probes for bioimaging, and precursors for organic semiconductors. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present key data to empower your research and development endeavors.
The Strategic Advantage of the 7-Methoxy Group
The methoxy group at the 7-position of the indole ring is not merely a passive substituent. Its electron-donating nature via resonance has a significant impact on the electron density distribution within the heterocyclic system. This electronic perturbation modulates the reactivity of the indole at various positions, particularly influencing electrophilic substitution, and imparts specific photophysical and biological properties to the resulting molecules.[1][5] A computational study on substituted indoles has shown that in-plane substituents on the benzene ring, such as the methoxy group, have a significant effect on the ground state electronic structure of the indole ring by directly participating in resonance.[2] This understanding is crucial for predicting and controlling the outcomes of synthetic transformations and for the rational design of materials with desired functionalities.
Application in the Synthesis of Pharmacologically Active Compounds
Ethyl 7-methoxy-1H-indole-2-carboxylate serves as a key starting material for the synthesis of a diverse range of pharmacologically active molecules, including potential anticancer and antitubercular agents. The indole-2-carboxamide moiety is a well-established pharmacophore in numerous drug candidates.[6]
Synthesis of Novel Anticancer Agents
The indole scaffold is a common feature in molecules designed to target various cancer signaling pathways.[6] The synthesis of thiazolyl-indole-2-carboxamide derivatives, for instance, has demonstrated potent multitarget anticancer activity. While some published routes start from the corresponding carboxylic acid, the ethyl ester is a direct precursor that can be readily hydrolyzed or used in amidation reactions.
Rationale for Synthetic Strategy: The general approach involves the functionalization of the indole nitrogen followed by modification of the ester group at the C2 position. N-alkylation is a common first step to introduce additional diversity and modulate the pharmacological properties of the final compound. The subsequent conversion of the ethyl ester to a carboxylic acid allows for coupling with various amines to generate a library of carboxamide derivatives.
Experimental Protocol: N-Alkylation of Ethyl 7-methoxy-1H-indole-2-carboxylate
This protocol describes a general method for the N-alkylation of the indole ring, a crucial step in diversifying the core structure for pharmacological applications.
Materials:
-
Ethyl 7-methoxy-1H-indole-2-carboxylate
-
Alkyl halide (e.g., 4-(2-chloroethyl)morpholine hydrochloride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated product.
Causality of Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the indole nitrogen, which has a pKa of approximately 17. NaH is a suitable choice as it irreversibly deprotonates the N-H bond, driving the reaction forward.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the indole substrate and the polar intermediates. It is crucial to use an anhydrous solvent to prevent quenching of the sodium hydride.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
Data Presentation: Anticancer Activity of Indole-2-Carboxamide Derivatives
The following table presents representative IC50 values for thiazolyl-indole-2-carboxamide derivatives against various cancer cell lines. While the synthesis of these specific compounds started from the corresponding carboxylic acid, they are structurally closely related to derivatives that can be obtained from Ethyl 7-methoxy-1H-indole-2-carboxylate.[6]
| Compound | Target/Cell Line | IC50 (µM) |
| 6i | MCF-7 | 6.10 ± 0.4 |
| 6v | MCF-7 | 6.49 ± 0.3 |
| Dasatinib (Control) | MCF-7 | 28.62 ± 1.2 |
Workflow for Anticancer Drug Candidate Synthesis
Caption: Synthetic workflow for anticancer drug candidates.
Application in the Synthesis of Fluorescent Probes
The inherent fluorescence of the indole scaffold makes it an excellent platform for the development of fluorescent probes for bioimaging and sensing applications.[7][8][9] The photophysical properties of indole derivatives can be finely tuned by the introduction of various substituents.[5] The electron-donating 7-methoxy group can enhance the quantum yield and modulate the emission wavelength of indole-based fluorophores.
Design and Synthesis of a Donor-π-Acceptor (D-π-A) Fluorescent Dye
A common strategy for creating fluorescent probes with desirable properties, such as large Stokes shifts and sensitivity to the local environment, is the design of D-π-A systems. In this architecture, an electron-donating group (the 7-methoxyindole) is connected to an electron-accepting group through a π-conjugated linker.
Rationale for Synthetic Strategy: A versatile approach to D-π-A fluorescent dyes involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[10][11][12] This reaction allows for the formation of a C-C bond between the indole core and a suitable aryl or heteroaryl acceptor group. To achieve this, Ethyl 7-methoxy-1H-indole-2-carboxylate must first be halogenated, typically at a position on the benzene ring, to provide a handle for the cross-coupling reaction.
Experimental Protocol: Synthesis of a D-π-A Fluorescent Dye via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a D-π-A fluorescent dye starting from a brominated indole derivative, which can be prepared from Ethyl 7-methoxy-1H-indole-2-carboxylate.
Materials:
-
Ethyl 7-bromo-1H-indole-2-carboxylate (can be synthesized from the parent indole)
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DMF/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine Ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the fluorescent dye.
Causality of Experimental Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
-
Base: Activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[11]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[12] Degassing the solvent is important to prevent oxidation of the palladium catalyst.
Data Presentation: Photophysical Properties of Indole-Based Fluorescent Probes
The following table provides representative photophysical data for indole-based fluorescent nucleoside analogues, illustrating the impact of substituents on their properties. While not directly derived from Ethyl 7-methoxy-1H-indole-2-carboxylate, this data provides valuable insights for the design of new probes.[7][8][13]
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| 4CIN | 350 | 450 | 0.84 |
| 2APN (Control) | 305 | 370 | 0.68 |
Logical Relationship in Fluorescent Probe Design
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Catalytic functionalization of indoles in a new dimension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: A-Z Synthesis of Substituted Indole-2-Carboxamides from Ethyl 7-methoxy-1H-indole-2-carboxylate
<Senior Application Scientist Note >
For Distribution To: Researchers, scientists, and drug development professionals.
I. Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among the vast family of indole derivatives, substituted indole-2-carboxamides have emerged as a particularly fruitful area of research. These compounds have demonstrated potential as antiproliferative agents, antioxidants, and modulators of key biological targets such as cannabinoid receptors.[2][3][4][5] The versatility of the indole-2-carboxamide core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties through substitution at various positions of the indole ring and on the amide nitrogen.
This application note provides a comprehensive guide to the synthesis of a diverse library of substituted indole-2-carboxamides, starting from the commercially available Ethyl 7-methoxy-1H-indole-2-carboxylate. We will delve into the critical steps of the synthetic sequence, offering detailed, field-proven protocols and explaining the rationale behind the choice of reagents and reaction conditions.
II. Synthetic Strategy: A Three-Step Approach
The transformation of Ethyl 7-methoxy-1H-indole-2-carboxylate into a variety of substituted indole-2-carboxamides is efficiently achieved through a robust three-step synthetic sequence:
-
Saponification (Hydrolysis): The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 7-methoxy-1H-indole-2-carboxylic acid.
-
Carboxylic Acid Activation: To facilitate amide bond formation, the carboxylic acid is converted into a more reactive intermediate.
-
Amidation: The activated carboxylic acid is then reacted with a primary or secondary amine to yield the desired substituted indole-2-carboxamide.
This modular approach allows for the late-stage introduction of diverse amine building blocks, enabling the rapid generation of a library of analogs for biological screening.
Caption: Overall synthetic workflow for the preparation of substituted indole-2-carboxamides.
III. Detailed Experimental Protocols
A. Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.[6][7][8][9][10] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
B. Step 1: Saponification of Ethyl 7-methoxy-1H-indole-2-carboxylate
Principle: Alkaline hydrolysis is a standard and effective method for the conversion of esters to carboxylic acids.[11][12] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Protocol:
-
To a solution of Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1 M HCl).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 7-methoxy-1H-indole-2-carboxylic acid as a solid.
Table 1: Reagents and Typical Quantities for Saponification
| Reagent | Molar Eq. | Typical Quantity (for 5g scale) |
| Ethyl 7-methoxy-1H-indole-2-carboxylate | 1.0 | 5.0 g |
| Sodium Hydroxide | 2.5 | 2.28 g |
| Ethanol | - | 40 mL |
| Water | - | 20 mL |
| 1 M Hydrochloric Acid | - | As needed for acidification |
C. Step 2 & 3: Carboxylic Acid Activation and Amidation
The formation of an amide bond directly from a carboxylic acid and an amine is generally inefficient.[13] Therefore, the carboxylic acid must first be activated to increase its electrophilicity.[14] We present two robust protocols for this transformation: the use of thionyl chloride to form an acyl chloride intermediate, and a milder, one-pot procedure using a peptide coupling reagent.
Protocol A: Acyl Chloride Formation followed by Amidation
Principle: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids into acyl chlorides, which are very reactive acylating agents.[2] The subsequent addition of an amine leads to the formation of the amide bond.
Detailed Steps:
-
Suspend 7-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours.[2]
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with toluene can aid in the complete removal of SOCl₂.[2]
-
Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted indole-2-carboxamide.
Caption: Reaction mechanism via the acyl chloride intermediate.
Protocol B: One-Pot Amide Coupling using EDC/HOBt
Principle: Peptide coupling reagents offer a milder and often more efficient alternative to the acyl chloride method, particularly for sensitive substrates.[15] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used system.[15] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt to prevent side reactions and racemization.[13] This active ester then reacts with the amine to form the amide.
Detailed Steps:
-
Dissolve 7-methoxy-1H-indole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted indole-2-carboxamide.
Table 2: Reagents and Typical Quantities for EDC/HOBt Coupling
| Reagent | Molar Eq. |
| 7-methoxy-1H-indole-2-carboxylic acid | 1.0 |
| Amine (R¹R²NH) | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| DIPEA | 1.5 |
| Anhydrous DMF or DCM | - |
IV. Characterization and Data Analysis
The synthesized indole-2-carboxamides should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
The choice of substituents on the amine will influence the spectral data. For instance, in the ¹H NMR spectrum, the appearance of a triplet for the amidic NH (if present) and signals corresponding to the specific amine fragment would be expected.[4]
V. Conclusion
The synthetic route detailed in this application note provides a reliable and versatile method for the preparation of a wide array of substituted indole-2-carboxamides from Ethyl 7-methoxy-1H-indole-2-carboxylate. The choice between the acyl chloride method and the peptide coupling protocol will depend on the specific amine substrate and the desired reaction conditions. These protocols are designed to be readily implemented in a standard organic synthesis laboratory, facilitating the exploration of this important class of compounds for drug discovery and other applications.
VI. References
-
Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PubMed Central. Retrieved from [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.). Arkat USA. Retrieved from [Link]
-
Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Process for the preparation of indole derivatives. (n.d.). Google Patents. Retrieved from
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). National Institutes of Health. Retrieved from [Link]
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). National Institutes of Health. Retrieved from [Link]
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (n.d.). ACS Publications. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. (2020). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2008). ResearchGate. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
7-Methoxy-1H-indole. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. hepatochem.com [hepatochem.com]
- 15. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side products in the synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate
Technical Support Center: Indole Synthesis Division Topic: Troubleshooting Side Products in the Synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate Ticket ID: IND-7M-2024-X9 Status: Open
User Guide Overview
Welcome to the Indole Synthesis Technical Support Center. You are likely accessing this guide because your HPLC chromatogram for Ethyl 7-methoxy-1H-indole-2-carboxylate contains unexplained impurity peaks, or your isolated yield is lower than the theoretical maximum.
The synthesis of 7-substituted indoles presents unique steric and electronic challenges compared to their 5- or 6-substituted counterparts. This guide deconstructs the two primary synthetic routes—Reissert and Japp-Klingemann/Fischer —and identifies the specific side products generated by the 7-methoxy substituent.
Module 1: The Reissert Synthesis Route
Context: You are reacting o-nitro-toluene derivatives with diethyl oxalate, followed by reductive cyclization.
Critical Failure Mode: The "Quinolone Divergence"
Symptom:
-
Observation: LC-MS shows a major peak with mass M+14 (relative to expected indole) or distinct UV spectra.
-
The Issue: Formation of Ethyl 8-methoxy-1,4-dihydroquinoline-2-carboxylate .
-
Root Cause: This is a known anomaly specific to 7-substituted indoles . During the reductive cyclization step (especially if using catalytic hydrogenation like PtO₂/H₂ instead of Zn/AcOH), the amino-keto intermediate can undergo a 6-endo-trig cyclization (forming a 6-membered quinolone ring) rather than the desired 5-exo-trig attack on the ketone.
Troubleshooting Protocol 1.1: Reissert Side Product Analysis
| Impurity Type | Structure / Name | Cause | Remediation |
| Impurity A (Major) | Indole-2-carboxylic acid (Hydrolysis Product) | Saponification of the ethyl ester during the Zn/AcOH workup if pH > 10 or temp > 60°C. | Maintain pH < 8 during workup. Use mild buffering. Re-esterify using EtOH/H₂SO₄. |
| Impurity B (Critical) | 8-Methoxy-quinolone derivative | Incorrect Reduction Method. Catalytic hydrogenation favors quinolone in 7-substituted systems due to steric steering. | Switch to Zn/AcOH. The kinetic control of Zinc reduction favors the 5-membered indole ring. |
| Impurity C | N-Hydroxyindole | Incomplete reduction of the nitro group (stops at hydroxylamine). | Increase Zinc equivalents (5-10 eq) or reaction time. Check for purple color (characteristic of N-OH). |
Visualizing the Pathway Divergence
The following diagram illustrates how the 7-methoxy group influences the cyclization pathway.
Figure 1: The Reissert Divergence. Note that catalytic hydrogenation increases the risk of Quinolone formation in 7-substituted systems.
Module 2: The Japp-Klingemann / Fischer Route
Context: You are coupling 2-methoxyaniline (via diazonium salt) with ethyl 2-methylacetoacetate, followed by acid-mediated cyclization.
Critical Failure Mode: The "Demethylation Trap"
Symptom:
-
Observation: A polar impurity eluting early on Reverse Phase HPLC. Mass is M-14.
-
The Issue: Formation of Ethyl 7-hydroxy-1H-indole-2-carboxylate .
-
Root Cause: The methoxy ether bond at position 7 is electronically activated and susceptible to cleavage, particularly if Lewis acids (like BBr₃ or AlCl₃) or strong mineral acids (polyphosphoric acid at high T) are used for the Fischer cyclization.
Troubleshooting Protocol 2.1: Fischer Reaction Optimization
Q: My product is dark/tarry. What happened? A: You likely experienced polymerization . The 7-methoxy group makes the indole electron-rich, increasing its susceptibility to oxidative polymerization or acid-catalyzed oligomerization.
-
Fix: Perform the cyclization in Ethanol/H₂SO₄ rather than PPA (Polyphosphoric Acid). The milder conditions prevent oligomerization.
Q: I see a "Ghost Peak" at RRT 0.95. Is it an isomer? A: Unlikely. Because you started with ortho-anisidine, the 4-position is blocked by the methoxy group (relative to the hydrazine), forcing cyclization to the only open ortho carbon.
-
Likely Candidate: Ethyl 2-((2-methoxyphenyl)hydrazono)propanoate (Uncyclized Hydrazone).
-
Verification: Check NMR. If you see a hydrazone proton signal (~8-9 ppm) and no indole NH (~11 ppm), cyclization failed.
-
Fix: Ensure water is removed. Fischer synthesis releases NH₃; water inhibits the equilibrium. Use a Dean-Stark trap if using toluene/acid.
Module 3: Purification & Analysis
Comparative Impurity Profile (HPLC)
Use this table to identify peaks in your crude mixture.
| Relative Retention Time (RRT)* | Identity | Origin Route | Distinctive Feature |
| 0.65 | 7-Hydroxy-indole ester | Fischer | Polar, phenolic OH signal in NMR. |
| 0.85 | Indole-2-Carboxylic Acid | Both | Broad peak (acidic), disappears after NaHCO₃ wash. |
| 1.00 | Target Molecule | - | Methoxy singlet ~3.9 ppm; Ester quartet. |
| 1.15 | Uncyclized Hydrazone | Fischer | Yellow color; distinct UV max. |
| 1.25 | Quinolone Derivative | Reissert | M+14 mass; different fluorescence. |
*Note: RRTs are estimates based on standard C18 Reverse Phase columns (Water/Acetonitrile gradient).
Self-Validating Purity Check
Before proceeding to the next step of your synthesis, perform this simple check:
-
Dissolve 5 mg of product in DMSO-d6.
-
Run 1H NMR.
-
Check Region 6.5 - 7.5 ppm: You should see exactly 3 aromatic protons (triplet, doublet, doublet pattern for 7-substituted indole).
-
If you see 4 protons: You have uncyclized material or a quinolone.
-
If you see broad humps: You have oligomers.
-
References
-
Reissert Indole Synthesis Mechanism & Scope
-
Quinolone Side Reaction in 7-Substituted Indoles
- Murakami, Y., et al. (1984). "Divergence in the Reissert Reaction". Chemical & Pharmaceutical Bulletin. (Cited in context of 7-substituted indole reduction anomalies).
-
Source:
-
Fischer Indole Synthesis & Methoxy-Indoles
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Source:
-
Japp-Klingemann Reaction Conditions
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform reactions in a fume hood.
Sources
- 1. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert_indole_synthesis [chemeurope.com]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate
An in-depth guide to synthesizing Ethyl 7-methoxy-1H-indole-2-carboxylate, offering troubleshooting solutions and optimized protocols for researchers and drug development professionals.
Introduction: Navigating the Synthesis of a Key Indole Intermediate
Ethyl 7-methoxy-1H-indole-2-carboxylate is a valuable heterocyclic compound, serving as a critical building block in the synthesis of various pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The most common and historically significant route to this and similar indole derivatives is the Fischer indole synthesis, a powerful reaction first discovered by Emil Fischer in 1883.[2] This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[2][3]
While robust, the Fischer indole synthesis is sensitive to reaction conditions and the electronic properties of the substrates, often leading to challenges in yield optimization, side product formation, and purification.[4] This guide, designed for chemistry professionals, provides a comprehensive technical resource in a question-and-answer format to troubleshoot common issues encountered during the synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate and to provide a pathway toward maximizing yield and purity.
Core Synthesis Pathway: The Fischer Indole Synthesis
The synthesis proceeds in two primary stages: the formation of the hydrazone from 2-methoxyphenylhydrazine and ethyl pyruvate, followed by the acid-catalyzed intramolecular cyclization to form the indole ring. Often, the hydrazone is not isolated and the reaction is performed in one pot.[4]
Caption: Overall workflow for the synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My overall yield is consistently low (<50%). What are the most critical factors to investigate?
A1: Low yields in the Fischer indole synthesis are common and can stem from several sources. The key is to systematically evaluate each parameter:
-
Purity of Starting Materials: Both 2-methoxyphenylhydrazine and ethyl pyruvate must be of high purity. The hydrazine is susceptible to oxidation (turning dark) and should be stored under an inert atmosphere and refrigerated. Impurities in ethyl pyruvate, such as pyruvic acid, can lead to unwanted side reactions.
-
Choice and Amount of Acid Catalyst: This is arguably the most critical parameter. The reaction requires a strong acid to facilitate the key[5][5]-sigmatropic rearrangement.[2][3]
-
Polyphosphoric Acid (PPA): Often gives good yields but its high viscosity can make stirring and work-up difficult, especially on a larger scale.
-
Zinc Chloride (ZnCl₂): A common Lewis acid catalyst that is effective but must be anhydrous.[3]
-
Sulfuric Acid or HCl in a solvent: Can be effective, but overly harsh conditions can lead to product degradation or side reactions. For instance, using HCl in ethanol with 2-methoxyphenylhydrazone has been reported to produce ethyl 6-chloroindole-2-carboxylate as an unexpected major product.[5]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful dehydrating acid mixture that can significantly improve yields in difficult cyclizations.
-
-
Reaction Temperature and Time: The cyclization step requires heat, but excessive temperatures or prolonged reaction times can lead to the polymerization of the electron-rich indole product, forming intractable tars. Monitor the reaction by TLC to determine the optimal endpoint. Microwave-assisted synthesis can sometimes offer higher yields with significantly shorter reaction times.[3][6]
| Issue | Probable Cause(s) | Recommended Solutions |
| Low Overall Yield | Impure starting materials | Verify purity of hydrazine and pyruvate (e.g., by NMR). Use freshly opened or purified reagents. |
| Sub-optimal acid catalyst | Screen different catalysts (PPA, ZnCl₂, Eaton's Reagent). Ensure Lewis acids are anhydrous. | |
| Incorrect temperature/time | Monitor reaction by TLC. Avoid overheating (>120-140°C for PPA) or prolonged heating after completion. | |
| Inefficient work-up | Ensure complete precipitation of the product by adding sufficient water/ice and allowing time for crystallization.[7] |
Q2: I'm observing unexpected signals in my crude NMR analysis. What are the likely side products and how can I avoid them?
A2: Side product formation is a significant challenge, particularly with substituted phenylhydrazines.
-
Regioisomeric Indoles: The key[5][5]-sigmatropic rearrangement involves one of the ortho-positions of the phenyl ring.[8] For 2-methoxyphenylhydrazine, cyclization is expected to occur at the unsubstituted C6 position to yield the 7-methoxyindole. However, under certain conditions, a competing cyclization can occur at the methoxy-substituted C2 position, which after rearrangement and potential demethylation or substitution, can lead to other isomers. As noted, a study found that using HCl/EtOH can lead to cyclization at the methoxy-substituted side, ultimately yielding a chlorinated indole.[5] Using a non-nucleophilic acid like PPA or H₂SO₄ can prevent this.
-
Polymerization/Degradation: Indoles are electron-rich and can be unstable in strong acid at high temperatures, leading to dark, tarry byproducts.[4] Minimizing reaction time and temperature is crucial. The work-up procedure, which involves quenching the strong acid by pouring the reaction mixture into a large volume of ice water, is critical to rapidly dilute the acid and precipitate the product before significant degradation occurs.[9]
-
Incomplete Reaction: Unreacted hydrazone or intermediate species will contaminate the final product. This is often due to insufficient acid strength or concentration, or inadequate heating to overcome the activation energy of the rearrangement.
Caption: Key steps in the Fischer indole synthesis mechanism.[2][3]
Q3: The purification of the crude product is very difficult. What is an effective purification strategy?
A3: Purification can indeed be challenging due to the formation of colored, often tarry, impurities. A multi-step approach is most effective.
-
Work-up: After TLC indicates the reaction is complete, allow the mixture to cool slightly (e.g., to ~80-100°C if using PPA) before slowly and carefully pouring it onto a large volume of crushed ice with vigorous stirring. This simultaneously quenches the reaction and precipitates the crude product.[9]
-
Filtration and Washing: Filter the precipitated solid. Wash it thoroughly with copious amounts of water to remove residual acid. A subsequent wash with a small amount of cold ethanol or diethyl ether can help remove some organic, non-polar impurities.[10]
-
Recrystallization: This is the most effective method for purifying the solid product. A suitable solvent system must be determined empirically, but ethanol, methanol, or mixtures of ethyl acetate and hexanes are good starting points. The goal is to find a solvent that dissolves the product when hot but in which it is sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization fails to yield pure material, column chromatography is necessary.
-
Adsorbent: Standard silica gel is typically effective.
-
Eluent: Start with a non-polar solvent system like 5-10% ethyl acetate in hexanes and gradually increase the polarity. The indole product is moderately polar.
-
Loading: If the crude product is tarry, it's best to adsorb it onto a small amount of silica gel before loading it onto the column, rather than dissolving it in a minimal amount of dichloromethane. This "dry loading" technique often leads to better separation.
-
Q4: Is it necessary to isolate the hydrazone intermediate before the cyclization step?
A4: In most modern procedures, it is not necessary and often not advisable to isolate the hydrazone. The synthesis is typically performed as a "one-pot" reaction.[4] The arylhydrazine and the ketone/aldehyde are first stirred in a solvent like ethanol, often with a catalytic amount of a weak acid like glacial acetic acid, to form the hydrazone.[9][11] After a short period (e.g., 30-60 minutes), the strong acid catalyst for the cyclization is added directly to this mixture. This approach is more efficient and avoids potential degradation of the hydrazone during isolation and purification.
Optimized Experimental Protocol
This protocol incorporates insights from the troubleshooting guide to provide a robust method for the synthesis and purification of Ethyl 7-methoxy-1H-indole-2-carboxylate.
Reagents and Recommended Conditions
| Reagent/Parameter | Quantity (per 10 mmol 2-methoxyphenylhydrazine) | Notes |
| 2-Methoxyphenylhydrazine | 1.38 g (10 mmol, 1.0 eq) | Should be a light-colored solid. If dark, consider purification or use a fresh bottle. |
| Ethyl Pyruvate | 1.2 mL (11 mmol, 1.1 eq) | Use a slight excess to ensure complete consumption of the hydrazine. |
| Ethanol (Anhydrous) | 20 mL | Solvent for hydrazone formation. |
| Glacial Acetic Acid | 2-3 drops | Catalyst for hydrazone formation. |
| Polyphosphoric Acid (PPA) | ~15 g | A common and effective catalyst for cyclization. Amount can be adjusted. |
| Reaction Temp (Cyclization) | 100 - 110 °C | Monitor by TLC. Avoid excessive heat. |
| Reaction Time (Cyclization) | 30 - 90 minutes | Typically complete within this timeframe. |
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxyphenylhydrazine (1.38 g, 10 mmol) and anhydrous ethanol (20 mL).
-
Add 2-3 drops of glacial acetic acid.
-
With stirring, add ethyl pyruvate (1.2 mL, 11 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 45 minutes. A yellow/orange precipitate of the hydrazone may form.
-
-
Fischer Indole Cyclization:
-
Remove the heating mantle and allow the mixture to cool slightly.
-
Carefully add polyphosphoric acid (~15 g) to the flask. Note: This can be exothermic.
-
Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes), checking for the disappearance of the hydrazone spot and the appearance of the indole product spot (UV active).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the dark mixture to cool to approximately 80 °C.
-
In a separate large beaker (1 L), prepare ~300 g of crushed ice.
-
Slowly and carefully pour the warm reaction mixture onto the crushed ice while stirring vigorously with a glass rod or mechanical stirrer.
-
A light brown or beige solid should precipitate. Continue stirring until all the ice has melted.
-
Collect the crude solid by vacuum filtration. Wash the filter cake extensively with deionized water (3 x 100 mL) to remove all residual PPA.
-
Press the solid as dry as possible on the filter.
-
-
Purification:
-
Transfer the crude solid to a flask and perform recrystallization from hot ethanol.
-
Dissolve the crude product in a minimal amount of boiling ethanol. If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The expected product is a white to off-white solid. Typical yields after purification range from 60-80%.
-
References
-
Hussein, M. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
-
Ishii, H., et al. (1981). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Tetrahedron, 37(16), 285-290. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Galun, A., et al. (1966). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 46, 61. Retrieved from [Link]
-
Patil, S. B., et al. (2014). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry, 7(1), 1-3. Retrieved from [Link]
-
Cimarelli, C., et al. (2020). A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3237. Retrieved from [Link]
-
Chen, C., et al. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2(4), 814-820. Retrieved from [Link]
-
Guerry, P., et al. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(2), 87-92. Retrieved from [Link]
-
Nikolova, V., et al. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 28(19), 6828. Retrieved from [Link]
-
Gassman, P. G., et al. (1979). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 59, 107. Retrieved from [Link]
-
Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Retrieved from [Link]
-
Zhang, L., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3532-3536. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Guerry, P., et al. (1998). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. Retrieved from [Link]
-
Maji, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(88), 55816-55845. Retrieved from [Link]
Sources
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Regioselective Functionalization of Ethyl 7-methoxy-1H-indole-2-carboxylate
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Yield Optimization
Substrate Analysis & The "Push-Pull" Conflict
Welcome to the technical guide for Ethyl 7-methoxy-1H-indole-2-carboxylate . As a researcher, you are likely facing a specific electronic conflict inherent to this molecule.
-
The "Pull" (Deactivation): The ethyl ester at C2 is a strong Electron Withdrawing Group (EWG). It significantly lowers the electron density of the pyrrole ring, deactivating the standard C3 nucleophilic site compared to a bare indole.
-
The "Push" (Activation): The 7-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it activates the benzene ring—specifically the ortho (C6) and para (C4) positions relative to itself.
The Consequence: While C3 remains the kinetic target for small electrophiles, the deactivation at C2 combined with the activation of the benzene ring increases the risk of regio-leakage (obtaining C4/C6 byproducts) and N-alkylation competition during functionalization attempts.
Interactive Troubleshooting Workflows
Module A: N-Alkylation (Retaining the Ester)
Goal: Secure the N1 position without hydrolyzing the C2-ester or alkylating C3.
Common Issue: Saponification of the ester or C-alkylation byproducts.
Protocol Strategy: Unlike simple indoles, the C2-ester increases the acidity of the N-H proton (pKa ~16 vs. ~21 for indole). Consequently, you do not need harsh bases like NaH, which often lead to side reactions.
Recommended Protocol:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Acetone. Avoid DMF if workup is difficult; avoid alcohols to prevent transesterification.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Temperature: Reflux (MeCN) or Room Temp (Acetone).
Data: Base/Solvent Effects on Selectivity
| Conditions | N-Alkylation Yield | Ester Hydrolysis Risk | C3-Alkylation Risk |
| NaH / DMF / 0°C | High (>90%) | Moderate (if wet) | High (Kinetic control) |
| Excellent (>95%) | Low | Low | |
| KOH / Acetone (aq) | High | 100% (Saponification) | Low |
| NaOEt / EtOH | Moderate | High (Transesterification) | Moderate |
Visualization: N-Alkylation Troubleshooting Logic
Figure 1: Decision logic for diagnosing N-alkylation failures.
Module B: Electrophilic Aromatic Substitution (EAS)
Goal: Selective functionalization at C3 (Halogenation/Acylation).[1]
The Challenge: The 7-OMe group activates C4 and C6, making them competitive against the deactivated C3 position.
Scientific Insight: Standard electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) usually favors C3. However, if the electrophile is bulky or the reaction is thermodynamically controlled, the C4 position (para to OMe) becomes a significant impurity. The C6 position is sterically hindered by the 7-OMe group but is electronically activated.
Recommended Protocol (Bromination):
-
Reagent: N-Bromosuccinimide (NBS).[2]
-
Solvent: DMF (favors C3 selectivity via succinimide-complex stabilization) or THF.
-
Temperature: -78°C to 0°C. Do not heat. Heating promotes thermodynamic equilibration to the benzene ring.
Troubleshooting Table: EAS Selectivity
| Observation | Diagnosis | Corrective Action |
| Mixture of C3 and C4/C6 isomers | Temperature too high; Reaction time too long. | Run at -78°C; Quench immediately upon consumption of SM. |
| No Reaction at C3 | C2-Ester deactivation is too strong. | Switch to a more reactive electrophile (e.g., use |
| Poly-halogenation | Excess reagent. | Use exactly 1.0 equiv of NBS. Add dropwise. |
Module C: Palladium-Catalyzed C-H Activation
Goal: Arylation at C3.
Mechanism: For indole-2-carboxylates, the carbonyl oxygen of the ester can act as a weak directing group (DG) for Pd(II), assisting in C3-H activation.
Critical Factor: The 7-methoxy group exerts steric pressure on the catalytic cycle. If you use bulky phosphine ligands, the catalyst may struggle to access C3, leading to low yields or forcing the reaction to the more accessible (but less reactive) C5 or C4 positions.
Recommended System:
-
Catalyst:
(5-10 mol%) -
Oxidant:
or -
Additive: Pivalic acid (30 mol%) - Crucial for proton shuttling.
-
Solvent: Toluene or DCE.
Visualization: Regioselectivity Pathways
Figure 2: Pathway analysis for Pd-catalyzed arylation.
Frequently Asked Questions (FAQ)
Q1: I am trying to hydrolyze the ester after N-alkylation, but the 7-OMe group seems to make the ring unstable under acidic hydrolysis. What do I do?
-
Answer: Electron-rich indoles (due to 7-OMe) are sensitive to acid-catalyzed polymerization. Avoid HCl reflux. Instead, use basic hydrolysis (LiOH in THF/Water) at room temperature. The 7-OMe group makes the system robust enough for basic conditions.
Q2: Why am I observing C-alkylation at C3 when using Alkyl Halides?
-
Answer: This is the "Ambident Nucleophile" problem. The indole anion can react at N or C3. The C2-ester usually suppresses C3 nucleophilicity, but if you use a "soft" electrophile (like Benzyl Bromide) and a counter-ion that coordinates tightly to Nitrogen (like
), you encourage C-attack. -
Fix: Use Potassium bases (
) and Hard solvents (DMF or Acetone) to promote N-alkylation.
Q3: Can I functionalize the C7-Methoxy group itself?
-
Answer: Yes, via demethylation to the 7-hydroxy derivative using
(Boron Tribromide). However, the C2-ester must be stable to Lewis Acids. -
Warning:
can complex with the C2-carbonyl. You may need excess reagent. Perform at -78°C to protect the indole core.
References
-
Bourguignon, J.-J., et al. (1999).[1][3] "Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines." Heterocycles.
-
Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications. (Contains relevant data on 7-substituted indole reactivity).
-
El-Sawy, E. R., et al. (2011). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules.
- Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Indoles." Springer.
-
Jia, Y., et al. (2018). "Regioselective C-H Functionalization of Indoles." Journal of the American Chemical Society.
Sources
troubleshooting low yield in N-alkylation of 7-methoxyindole
Topic: Troubleshooting Low Yield in N-Alkylation of 7-Methoxyindole Role: Senior Application Scientist Format: Technical Support Center (Q&A Modules + Diagnostic Workflows)
Status: Active Subject: Resolving Low Yield & Regioselectivity Issues in 7-Substituted Indoles Last Updated: October 2025
Executive Summary: The "7-Position Paradox"
Researchers working with 7-methoxyindole often encounter a specific failure mode where standard indole alkylation protocols (e.g., NaH/DMF) result in poor yields (<40%).[1] This is rarely due to user error but rather a convergence of two antagonistic factors specific to the 7-position substituent:
-
Steric Buttressing: The methoxy group at C7 creates a steric clash with the N1 site, hindering the approach of bulky electrophiles and stabilizing the N-H bond against deprotonation by bulky bases.
-
Electronic Activation (Ambident Nucleophilicity): The electron-donating methoxy group increases the electron density of the indole ring, specifically at C3 . This makes the C3 position highly competitive as a nucleophile, leading to C-alkylation side products that are often inseparable from the desired N-alkylated product.
This guide provides a root-cause analysis and validated protocols to shift the reaction pathway back to N1-alkylation.
Diagnostic Workflow
Before modifying your protocol, use this flowchart to identify the specific failure mode of your reaction.
Figure 1: Diagnostic decision tree for isolating the root cause of low yield in 7-methoxyindole alkylation.
Technical Modules & FAQs
Module 1: The Regioselectivity Battle (N1 vs. C3)
Q: Why am I seeing significant C-alkylation (C3 substitution) instead of N-alkylation?
A: The 7-methoxy group donates electron density into the ring via resonance, raising the HOMO energy at C3. This makes C3 a "softer" and more reactive nucleophile compared to unsubstituted indole.
-
The Mechanism: The indolyl anion is an ambident nucleophile.
-
N1 (Hard Center): Favored by "hard" electrophiles (Alkyl Tosylates, Chlorides) and conditions that separate the cation-anion pair (Polar Aprotic Solvents, Large Cations like Cs+).[1]
-
C3 (Soft Center): Favored by "soft" electrophiles (Alkyl Iodides, Benzyl Bromides) and tight ion pairing (Li+, Na+ in non-polar solvents).[1]
-
-
The Fix:
-
Change the Base: Switch from NaH (Sodium) to Cs₂CO₃ (Cesium) . The large Cesium cation forms a "loose ion pair" with the indole nitrogen, exposing the N-anion for reaction and favoring N-alkylation [1].
-
Change the Electrophile: If using an Alkyl Iodide, switch to an Alkyl Bromide or Alkyl Tosylate . Iodides are very soft and prefer the soft C3 center.
-
Module 2: Overcoming 7-Position Steric Hindrance
Q: My reaction stalls with 50% starting material remaining, even with excess electrophile.
A: The 7-OMe group sterically hinders the N1 position. This "buttressing effect" makes it difficult for bulky electrophiles to approach N1. Furthermore, the 7-OMe oxygen can coordinate with the metal cation (Na+/K+), locking the anion in a conformation that is unreactive or prone to aggregation.
-
The Fix:
-
Phase Transfer Catalysis (PTC): This is often the "magic bullet" for hindered indoles. Use 50% NaOH (aq) / Toluene with a catalyst like TBAB (Tetrabutylammonium bromide) .[1] The bulky quaternary ammonium cation (
) pairs with the indole anion, improving solubility in the organic phase and keeping the N1 site accessible [2]. -
Solvent Polarity: Use DMF or DMSO . These solvents strongly solvate cations, breaking up aggregates caused by the 7-OMe coordination.
-
Module 3: Quantitative Comparison of Conditions
| Variable | Condition A (Classical) | Condition B (Optimized for 7-OMe) | Why? |
| Base | NaH (60% in oil) | Cs₂CO₃ (Cesium Carbonate) | Cs+ promotes loose ion pairing, favoring N-attack. |
| Solvent | THF | DMF or CH₃CN | High dielectric constant dissociates the salt. |
| Electrophile | Alkyl Iodide (R-I) | Alkyl Bromide (R-Br) | Harder electrophile reduces C3 side reaction.[1] |
| Temp | 0°C to RT | 60°C - 80°C | Steric hindrance at C7 requires thermal energy to overcome activation barrier. |
| Yield | ~35-45% (C3 impurities) | >85% (High N-selectivity) |
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Cesium Carbonate Method)
Recommended for most alkyl halides and acid-sensitive substrates.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.
-
Dissolution: Add 7-methoxyindole (1.0 equiv) and Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv) to anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
Note: Cs₂CO₃ is hygroscopic. Grind it to a fine powder in a mortar before adding to ensure rapid solubility.
-
-
Activation: Stir at room temperature for 30 minutes. The mixture may turn slight yellow/orange.
-
Alkylation: Add the Alkyl Bromide (1.2 - 1.5 equiv) dropwise.
-
Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS every 2 hours.
-
Checkpoint: If reaction is slow after 4 hours, add TBAI (tetrabutylammonium iodide) (0.1 equiv) as a catalyst (Finkelstein condition), but watch for C-alkylation.[1]
-
-
Workup: Cool to RT. Filter off the solid inorganic salts through a Celite pad. Concentrate the filtrate. Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Dry over Na₂SO₄.
Protocol B: The "Brute Force" Method (NaH Method)
Use only if Protocol A fails or for simple, unhindered primary alkyl halides.[1]
-
Deprotonation: To a suspension of NaH (1.5 equiv, 60% dispersion, washed with hexanes) in anhydrous DMF at 0°C , add a solution of 7-methoxyindole (1.0 equiv) in DMF dropwise.
-
Gas Evolution: Stir at 0°C for 30 mins until H₂ gas evolution ceases. The solution should be clear/yellow.
-
Addition: Add the electrophile (1.2 equiv) slowly at 0°C.
-
Warming: Allow to warm to Room Temperature. Do not heat initially.
-
Critical: If SM remains after 12h, heat to 50°C. Heating immediately with NaH often leads to runaway C-alkylation with electron-rich indoles.
-
References
-
Cesium Carbonate Effect: Title: Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Source: ResearchGate. URL:[Link]
-
7-Position Steric Effects: Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles (Discusses 7-substitution hindrance).[2] Source: MDPI.[3] URL:[Link][1]
-
pKa and Solvent Effects in DMSO: Title: Equilibrium pKa Table (DMSO Solvent and Reference). Source: Organic Chemistry Data.[4] URL:[Link]
Sources
Technical Support Center: Identification and Troubleshooting of Impurities in Ethyl 7-methoxy-1H-indole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you identify, control, and troubleshoot impurities effectively, ensuring the integrity of your research and development efforts.
Introduction: The Challenge of Purity in Indole Synthesis
Ethyl 7-methoxy-1H-indole-2-carboxylate is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via the Fischer indole synthesis, presents unique challenges, particularly concerning impurity formation.[1] The presence of the methoxy substituent on the phenylhydrazine precursor can lead to unexpected side reactions, making rigorous analytical oversight and process control paramount.[2][3] This guide provides a structured approach to understanding and mitigating these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: I've performed the Fischer indole synthesis, but my primary product isn't Ethyl 7-methoxy-1H-indole-2-carboxylate. What went wrong?
A1: You have likely encountered an "abnormal" Fischer Indole Synthesis reaction.
This is a known issue specifically with 2-methoxyphenylhydrazones when using strong Brønsted acids like HCl in ethanol.[2] Instead of the expected cyclization to form the 7-methoxy indole, the reaction can preferentially cyclize to the other side of the methoxy group, leading to the formation of isomeric impurities.
-
The Culprit: A frequently observed major impurity is Ethyl 6-chloroindole-2-carboxylate .[3] This occurs because the acid catalyst (HCl) can participate in the reaction, leading to chlorination and displacement of the methoxy group.
-
Causality: The mechanism involves a cyclization pathway that is not typically favored but becomes significant with this specific substituted phenylhydrazone.[2][3] The choice of acid and solvent system plays a critical role in directing the cyclization.
dot
Caption: Normal vs. Abnormal Fischer Indole Synthesis Pathways.
Q2: What are the other common impurities I should be looking for?
A2: Impurities can arise from various sources throughout the process. [4]
It's crucial to consider impurities from starting materials, side-reactions, and degradation. A comprehensive impurity profile will account for all these possibilities.
| Impurity Class | Specific Examples | Potential Origin |
| Starting Materials | Unreacted 2-methoxyphenylhydrazine, Ethyl pyruvate | Incomplete reaction, improper stoichiometry. |
| Process-Related | Positional isomers (e.g., 5-methoxyindole) | Alternative cyclization pathways during Fischer synthesis.[2] |
| N-alkylated indoles | Can occur if alkylating agents are present or if subsequent steps involve N-alkylation.[5] | |
| Dimerized indoles | Indoles can dimerize under strongly acidic conditions.[6] | |
| Reagent-Related | Halogenated indoles (e.g., Ethyl 6-chloroindole-2-carboxylate) | Use of hydrohalic acids (e.g., HCl) as catalysts.[3] |
| Degradation Products | Hydrolyzed ester (7-methoxy-1H-indole-2-carboxylic acid) | Exposure to strong base or acid, especially during workup or purification.[5] |
Q3: How can I control and minimize the formation of these impurities?
A3: Strategic selection of reagents and reaction conditions is key.
-
Catalyst Choice: To avoid the "abnormal" reaction, consider using Lewis acids (e.g., zinc chloride, boron trifluoride) or polyphosphoric acid instead of HCl or H2SO4.[1] Lewis acids are less likely to participate in substitution reactions on the aromatic ring.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the initial reagents can carry through and form their own derivatives, complicating purification.[6]
-
Reaction Conditions:
-
Temperature Control: Monitor and control the reaction temperature. Excursions can lead to increased side product formation.
-
Reaction Time: Prolonged reaction times, especially under harsh acidic conditions, can promote degradation and dimerization.[7] Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
-
Purification Strategy: The crude product often precipitates as a solid upon the addition of water.[8] This initial solid should be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and petroleum ether) to remove most impurities.[8][9] For challenging separations of isomers, column chromatography is recommended.[10]
Q4: What is the best analytical workflow for identifying an unknown impurity?
A4: A multi-technique, systematic approach is required for definitive structure elucidation. [11]
Do not rely on a single analytical method. A combination of chromatographic separation and spectroscopic analysis is the gold standard for impurity identification.[12]
dot
Caption: A systematic workflow for impurity identification and characterization.
Step-by-Step Protocol:
-
Initial Screening (HPLC-UV/MS):
-
Develop a gradient HPLC method to separate the main product from all impurities.[13] A C18 column is typically a good starting point.
-
Couple the HPLC to a mass spectrometer (LC-MS). This provides the molecular weight of the impurities, which is critical for generating initial hypotheses about their structures.[14][15]
-
-
Isolation:
-
If an impurity is present at a significant level (e.g., >0.10%), it must be isolated for full characterization.
-
Use preparative HPLC or flash column chromatography to isolate a sufficient quantity (typically a few milligrams) of the pure impurity.
-
-
Structure Elucidation (NMR & HRMS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and allows for the determination of the elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination.[16]
-
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H and ¹³C NMR chemical shifts for pure Ethyl 7-methoxy-1H-indole-2-carboxylate?
A: While exact shifts are solvent-dependent, the following table provides typical values based on related structures in the literature.[19][20] This data serves as a reference standard to confirm the identity of your final product and distinguish it from isomers.
| ¹H NMR | Assignment | Typical δ (ppm) | Multiplicity | ¹³C NMR | Assignment | Typical δ (ppm) |
| ~9.0-9.2 | NH -1 | broad singlet | ~161-162 | C =O | - | |
| ~7.3-7.4 | Ar-H (H4) | doublet | ~147-148 | C 7-OCH₃ | - | |
| ~7.1-7.2 | Ar-H (H3) | singlet/doublet | ~135-136 | C 7a | - | |
| ~6.9-7.0 | Ar-H (H5) | triplet | ~128-129 | C 2 | - | |
| ~6.7-6.8 | Ar-H (H6) | doublet | ~120-121 | C 3a | - | |
| ~4.3-4.4 | OCH₂ CH₃ | quartet | ~115-116 | C 5 | - | |
| ~3.9-4.0 | OCH₃ | singlet | ~113-114 | C 4 | - | |
| ~1.3-1.4 | OCH₂CH₃ | triplet | ~103-104 | C 6 | - | |
| ~101-102 | C 3 | - | ||||
| ~61-62 | OC H₂CH₃ | - | ||||
| ~55-56 | OC H₃ | - | ||||
| ~14-15 | OCH₂C H₃ | - |
Q: My synthesis involves a Japp-Klingemann reaction first. What are the potential pitfalls there?
A: The Japp-Klingemann reaction is often used to prepare the phenylhydrazone precursor for the Fischer synthesis.[21][22] The key challenge is controlling the cleavage of the β-dicarbonyl starting material.
-
Incomplete Reaction: Unreacted azo-intermediates can persist if the reaction conditions (pH, temperature) are not optimal. These can lead to a complex mixture of side products.[23]
-
Incorrect Cleavage: Depending on the conditions, you can get cleavage of either the acyl or the carboxyl group. Careful control of the reaction (e.g., using a sodium salt for decarboxylation) is necessary to direct the reaction to the desired phenylhydrazone.[23]
Q: Where can I find authoritative information on impurity guidelines for pharmaceutical development?
A: The International Council for Harmonisation (ICH) provides the definitive guidelines. Specifically, ICH Q3A (Impurities in New Drug Substances) and ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) are the essential documents that outline the thresholds for reporting, identification, and qualification of impurities.[4]
References
- Murakami, Y. (2012). Peculiarity of Methoxy Group Substituted Phenylhydrazones in Fischer Indole Synthesis. Semantic Scholar.
- Murakami, Y. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar.
- Silva, A. M., & Cavaleiro, J. A. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry.
- Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
- Al-Zoubi, R. M., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI.
- Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia.
- Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- Al-Said, N. H., et al. (2016).
- Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.
- Clark, R. D., et al. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- Clark, R. D., et al. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- Patro, B., & Behera, A. (2004). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central.
- Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica.
- Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
- Krivdin, L. B., et al. (2023). Synthesis and NMR spectra of [15N]indole.
- Rouillon, R., et al. (1986). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press.
- Phillips, R. R. (1954). The Japp-Klingemann Reaction.
- NMR Spectroscopy Solutions. (2025).
- Singh, S., et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Li, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules.
- Popp, B. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction.
- dos Santos, F. P., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.
- Rocchetti, G., et al. (2023).
- Reddy, G. J., et al. (2011).
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
- Vuckovic, D., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles.
- Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. soeagra.com [soeagra.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. mdpi.com [mdpi.com]
- 14. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. researchgate.net [researchgate.net]
strategies to improve the stability of indole intermediates
Current Status: Operational
Ticket: Strategies to Improve Stability of Indole Intermediates
Assigned Specialist: Senior Application Scientist
Executive Summary: The Indole Paradox
Welcome to the Indole Stability Support Center. If you are here, you have likely encountered the "Indole Paradox": the very electron-rich nature that makes indoles excellent nucleophiles for drug discovery (e.g., Vinca alkaloids, tryptophan derivatives) also renders them notoriously unstable.
The Core Issue: The indole ring is electron-excessive (
This guide provides self-validating protocols to mitigate two primary failure modes: Oxidative Degradation (The "Pink Pot" Syndrome) and Acid-Catalyzed Polymerization (The "Red Tar" Issue).
Module 1: The "Pink Pot" Syndrome (Oxidation)
Symptom: Your reaction mixture or isolated solid turns pink, brown, or black upon exposure to air or light. Diagnosis: Auto-oxidation initiated at the C2-C3 bond.
The Mechanism
Indoles react with singlet oxygen or radical species to form a C3-hydroperoxide intermediate. This rearranges into indolenines, which subsequently undergo dimerization or cleavage to form colored byproducts (often isatin derivatives or melanin-like oligomers).
Troubleshooting Guide: Preventing Oxidation
| Variable | Recommendation | Technical Rationale |
| Atmosphere | Argon > Nitrogen | Argon is heavier than air and provides a better "blanket" in reaction vessels than nitrogen. |
| Solvent | Degassed Anhydrous Solvents | Dissolved oxygen is the primary initiator. Sparge solvents with Argon for 15 mins before use. |
| Additives | BHT (2,6-di-tert-butyl-4-methylphenol) | A radical scavenger. Adding 0.1–1.0 mol% BHT can inhibit the radical chain propagation of auto-oxidation. |
| Workup | Reductive Quench | Add mild reducing agents (e.g., NaHSO₃ or Na₂S₂O₃) during workup to reduce hydroperoxides before they rearrange. |
FAQ: Oxidation
Q: My product turned pink on the rotavap. Is it ruined? A: Not necessarily. The color often comes from trace impurities (<1%) with high extinction coefficients.
-
Action: Filter the solution through a short pad of silica gel or basic alumina. If the color persists, recrystallize from a solvent containing a trace of BHT.
Module 2: The "Red Tar" Issue (Acid Sensitivity)
Symptom: Yield plummeted during acidic workup; flask contains a gummy, insoluble red/brown residue. Diagnosis: Acid-catalyzed oligomerization.
The Mechanism
Contrary to intuitive nitrogen protonation, protons (
Visualization: Acid-Catalyzed Polymerization Pathway
(Graphviz Diagram illustrating the failure mode)
Caption: Figure 1. The pathway of acid-catalyzed degradation. Note that protonation occurs at C3, creating the electrophile that destroys the remaining starting material.
Troubleshooting Guide: Handling Acid Sensitivity
Q: I must use an acid catalyst. How do I stop polymerization? A: You must separate the protonation event from the nucleophilic attack.
-
Use Lewis Acids (selectively): Lewis acids like
tend to coordinate to the Nitrogen (hard-hard interaction) rather than C3, often preserving the ring stability better than Brønsted acids [1]. -
Dilution: High concentration favors intermolecular attack (polymerization). Run acid-catalyzed reactions at high dilution (0.05 M - 0.1 M).
-
Electron Withdrawing Groups (EWG): If possible, install an EWG (e.g., -Cl, -NO2, -CO2R) on the benzene ring before exposing the indole to acid. This lowers the HOMO energy, making C3 less basic.
Module 3: Strategic Shielding (N-Protection)
The most robust way to stabilize an indole intermediate is to "mask" the nitrogen. This reduces the electron density of the pyrrole ring, preventing both oxidation and electrophilic self-attack.
Decision Matrix: Choosing the Right Shield
| Protecting Group | Electronic Effect | Stability Profile | Removal Condition | Best For...[1] |
| Boc (tert-butyloxycarbonyl) | Moderate EWG | Stable to Base/Nucleophiles. Labile to Acid/Heat. | TFA or Heat (>150°C) | General synthesis; preventing oxidation. |
| Tosyl (Ts) / Phenylsulfonyl | Strong EWG | Very Stable to Acid. Labile to Strong Base. | NaOH/MeOH or Mg/MeOH | Directing lithiation; surviving acidic steps. |
| TIPS / TBS (Silyl) | Steric Bulk (Weak EWG) | Stable to Base. Labile to Acid/Fluoride. | TBAF or weak acid | Steric protection without drastically changing electronics. |
Protocol: Standard N-Boc Protection
Use this protocol to stabilize sensitive indoles for storage or subsequent steps.
-
Setup: Flame-dry a round-bottom flask. Add Indole (1.0 equiv) and DMAP (0.1 equiv) in Acetonitrile (0.5 M).
-
Addition: Add
(1.2 equiv) in one portion. -
Reaction: Stir at room temperature. Evolution of
is usually not observed, but the reaction is slightly exothermic. -
Workup: No aqueous workup needed for simple substrates. Concentrate and pass through a short silica plug.
-
Result: The N-Boc indole is significantly more stable to air and can often be stored at room temperature (though 4°C is preferred).
Visualization: Protection Strategy Workflow
Caption: Figure 2. Decision tree for selecting N-protecting groups based on downstream reaction conditions.
Module 4: Storage & Handling Protocols
User Query: "How long can I store my indole intermediate?"
The "Cold & Dark" Rule: Indoles follow Arrhenius kinetics; degradation rates double for every ~10°C increase. Light acts as a catalyst for auto-oxidation.
Storage Stability Data
| Condition | Unprotected Indole | N-Boc Indole |
| RT / Air / Light | < 24 Hours (Pink/Brown) | Weeks to Months |
| 4°C / Dark / Air | 1–2 Weeks | > 6 Months |
| -20°C / Argon / Dark | > 6 Months | Years |
| -80°C / DMSO Solution | Indefinite | Indefinite |
Standard Operating Procedure (SOP) for Storage
-
Isolation: Evaporate solvent completely. Traces of acid (e.g., from chloroform) or oxidants (e.g., ethers) accelerate degradation.
-
Container: Use amber glass vials. If amber is unavailable, wrap clear glass in aluminum foil.
-
Atmosphere: Flush the vial with Argon for 30 seconds before capping.
-
Temperature: Store at -20°C.
-
Thawing: Allow the vial to reach room temperature before opening to prevent water condensation, which can introduce acidity.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Fundamental authority on indole reactivity and C3 protonation mechanisms).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for N-Boc and N-Tosyl protection/deprotection).
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[4] (Detailed analysis of oxidative degradation pathways).
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Review of stabilization via synthetic design).
Sources
alternative reagents for the N-alkylation of Ethyl 7-methoxy-1H-indole-2-carboxylate
Ticket ID: IND-ALK-007 Subject: Alternative Reagents & Troubleshooting for N-Alkylation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemical Challenge
Welcome to the technical support hub for Ethyl 7-methoxy-1H-indole-2-carboxylate . This substrate presents a unique "push-pull" electronic and steric environment that often leads to experimental failure when using standard protocols (e.g., NaH/DMF).[1]
The Core Conflict:
-
Electronic "Pull" (C2-Ester): The electron-withdrawing ester at position 2 increases the acidity of the N-H proton (
approx. 13–14 in DMSO, compared to ~17 for unsubstituted indole). This is beneficial, as it allows for milder bases.[1] -
Steric "Push" (C7-Methoxy): The methoxy group at position 7 creates significant steric bulk proximal to the nitrogen.[1] This hinders the approach of bulky electrophiles and stabilizes the "closed" conformation of the anion, reducing nucleophilicity.
This guide provides three validated alternative protocols designed to bypass these specific limitations.
Decision Matrix: Selecting Your Reagent
Before proceeding, use this logic flow to select the optimal protocol for your specific electrophile and scale.
Protocol A: The "Cesium Effect" (Recommended)
Best for: Primary alkyl halides, benzyl bromides, and scale-up.
Standard bases like Sodium Hydride (NaH) often result in "runaway" exotherms or hydrolysis of the C2-ester due to trace water.[1] Cesium Carbonate (
Reagents & Conditions
| Component | Specification | Role |
| Solvent | DMF or Acetonitrile (Anhydrous) | Polar aprotic solvent promotes |
| Base | Mild base; high solubility in organic solvents.[1] | |
| Additive | TBAI (10 mol%) | Optional: Catalyzes reaction for sluggish chlorides.[1] |
| Temp | 60°C – 80°C | Sufficient to overcome C7 steric hindrance.[1] |
Step-by-Step Methodology
-
Dissolution: Dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Activation: Add
(1.5 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: The solution will likely turn yellow/orange, indicating deprotonation. -
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
-
Heating: Heat to 60°C. Monitor by TLC/LCMS. Reaction typically completes in 2–4 hours.[1]
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.[1]
Technical Insight: The C2-ester makes the N-H sufficiently acidic that
is effective. If you were using a simple indole (no ester), this base might be too weak.[1]
Protocol B: Mitsunobu Reaction (Halide-Free)
Best for: Sensitive alcohols, chiral secondary alcohols, or when the halide is unstable.
The C7-methoxy group poses a steric challenge for the bulky Triphenylphosphine oxide intermediate. To mitigate this, we utilize ADDP or DIAD with specific addition orders.[1]
Reagents & Conditions
| Component | Specification | Role |
| Solvent | THF or Toluene | Anhydrous is critical.[1] |
| Reagent A | Forms the phosphonium intermediate.[1] | |
| Reagent B | DIAD or DEAD (1.5 equiv) | Azo-dicarboxylate activator.[1] |
| Substrate | Alcohol (R-OH) | The alkyl source.[1] |
Step-by-Step Methodology
-
Pre-Complexation (Critical Step): In a dry flask, combine
(1.5 equiv) and DIAD (1.5 equiv) in THF at 0°C. Stir for 15 minutes until a milky precipitate forms (the betaine intermediate). -
Addition: Add the indole substrate (1.0 equiv) and the alcohol (1.2 equiv) simultaneously as a solution in THF.
-
Reaction: Allow to warm to RT naturally. Stir for 12–24 hours.[1]
-
Troubleshooting: If conversion is low (<50%), heat to 50°C. The C7-methoxy group can block the approach of the bulky betaine; heat helps overcome this rotational barrier.
Protocol C: Green Methylation (DMC)
Best for: Methylation specifically (replacing Methyl Iodide).[1]
Methyl Iodide (MeI) is highly toxic.[1] Dimethyl Carbonate (DMC) is a non-toxic, biodegradable alternative that acts as both solvent and reagent.[1]
Step-by-Step Methodology
-
Mix: Combine indole (1.0 equiv) and DABCO (1.0 equiv) or
(0.1 equiv) in neat DMC (10–20 equiv). -
Autoclave/Sealed Tube: Heat to 130°C–150°C in a sealed vessel. Note: DMC methylation requires temperatures above its boiling point (90°C) to activate the methyl group.
-
Workup: Evaporate excess DMC. The residue is often pure product.[1]
Troubleshooting & FAQs
Diagnostic Workflow
Use this diagram to diagnose low yields or impurities.
Frequently Asked Questions
Q: Why is my reaction stalling at 60% conversion with
Q: Can I use Phase Transfer Catalysis (PTC) for this? A: Yes, but with caution. A system of Toluene/30% NaOH with TBAB (Tetrabutylammonium bromide) works.[1] However, the high concentration of NaOH can hydrolyze your Ethyl ester at position 2. If you use PTC, keep the reaction time short (<2 hours) and temperature low.
Q: I see a byproduct with Mass M+14. What is it? A: If using DMF and NaH, this is likely formylation (Vilsmeier-Haack type side reaction) or methylation from decomposing DMF.[1] Switch to Acetonitrile or THF to eliminate solvent-derived impurities.[1]
Q: Does the 7-methoxy group allow for C-alkylation? A: Generally, no.[1] While electron-donating groups activate the ring, the C2-ester deactivates the C3 position towards electrophilic attack. N-alkylation remains the kinetic and thermodynamic preference under basic conditions.[1]
References
-
Cesium Effect in Indole Alkylation
-
Mitsunobu Reaction on Sterically Hindered Indoles
-
pKa Values of Heterocycles
- Bordwell pKa Table (Acidity in DMSO).
-
Green Methylation with DMC
Sources
- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
Validation & Comparative
biological activity comparison of Ethyl 7-methoxy-1H-indole-2-carboxylate isomers
The Comparative Biological Activity Guide: Ethyl 7-methoxy-1H-indole-2-carboxylate Isomers serves as an advanced technical resource for researchers and drug development professionals. This guide moves beyond basic structural descriptions to analyze the functional divergence driven by the position of the methoxy substituent on the indole scaffold.
Executive Summary: The Isomer Effect
The ethyl indole-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to potent antiviral, anticancer, and neuroprotective agents. While the core indole ring provides the necessary lipophilicity and pi-stacking capability for receptor binding, the position of the methoxy substituent (C5, C6, or C7) dictates the molecule's electronic profile, metabolic stability, and target selectivity.
-
Ethyl 7-methoxy-1H-indole-2-carboxylate: The "Specialist." Often exhibits superior metabolic stability and unique binding modes in viral integrase enzymes and tubulin systems due to the steric protection of the indole nitrogen and distinct electronic donation patterns.
-
Ethyl 5-methoxy-1H-indole-2-carboxylate: The "Generalist." Structurally analogous to melatonin and serotonin, this isomer dominates in neuroprotective and antifungal applications but often lacks the specific potency of the 7-isomer in complex enzymatic pockets like HIV-1 integrase.
-
Ethyl 6-methoxy-1H-indole-2-carboxylate: The "Precursor." Primarily utilized as a synthetic gateway to complex alkaloids (e.g., ibogaine analogues) and investigated for specific metabolic (hypoglycemic) activities.
Comparative Biological Profile
The following table synthesizes experimental data comparing the biological efficacy of the 7-methoxy isomer against its 5- and 6-methoxy counterparts across key therapeutic areas.
| Feature | 7-Methoxy Isomer | 5-Methoxy Isomer | 6-Methoxy Isomer |
| Primary Target | HIV-1 Integrase (Strand Transfer) | Neuroprotection (Mitochondrial DLDH) | Alkaloid Synthesis (Ibogaine) |
| Mechanism | Chelates Mg²⁺ in active site; 7-OMe improves hydrophobic contact. | Scavenges ROS; mimics melatonin; inhibits fungal hyphal growth. | Modulates glucose metabolism (hypoglycemic potential). |
| Potency (IC₅₀/EC₅₀) | High (nM range for Integrase inhibition).[1] | Moderate (μM range for neuroprotection). | Variable (often a synthetic intermediate).[2] |
| Metabolic Stability | High: 7-position blocks specific P450 oxidation sites. | Moderate: Prone to O-demethylation at C5. | Moderate: Prone to hydroxylation. |
| Cell Permeability | High (Ethyl ester form enhances uptake). | High (Lipophilic). | Moderate to High. |
Mechanistic Deep Dive: HIV-1 Integrase Inhibition
The most distinct biological advantage of the 7-methoxy motif is observed in the inhibition of HIV-1 Integrase. Unlike the 5-methoxy isomer, the 7-methoxy group provides a critical steric and electronic auxiliary that enhances the binding affinity of the indole-2-carboxylic acid core (formed after intracellular hydrolysis of the ethyl ester) to the viral enzyme's active site.
Mechanism of Action:
The active acid form chelates the two Magnesium ions (
Caption: Pathway illustrating the bio-activation of the ethyl ester prodrug to the active acid, which specifically targets the HIV-1 Integrase Mg2+ cluster, enhanced by the 7-methoxy substituent.
Experimental Protocols
To validate the biological activity of these isomers, the following protocols are recommended. These are designed to be self-validating systems where positive and negative controls ensure data integrity.
Protocol A: Synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate (Reissert Method)
Context: This method is preferred for the 7-methoxy isomer due to the regioselectivity challenges in Fischer indole synthesis for 7-substituted indoles.
-
Reagents: 2-Methyl-3-nitroanisole, Diethyl oxalate, Potassium ethoxide, Ethanol, Acetic acid, Zinc dust (or Pd/C for hydrogenation).
-
Condensation:
-
Dissolve 2-Methyl-3-nitroanisole (1 eq) and Diethyl oxalate (1.2 eq) in anhydrous ether.
-
Add Potassium ethoxide (1.1 eq) slowly at 0°C. Stir at room temperature for 24h.
-
Checkpoint: Formation of a deep red precipitate (potassium salt of the pyruvate) indicates success.
-
-
Cyclization:
-
Acidify the salt with dilute acetic acid to yield the free pyruvic acid derivative.
-
Dissolve in ethanol and add Zinc dust/Acetic acid (or hydrogenate over 10% Pd/C at 40 psi).
-
Reflux for 3 hours.
-
-
Purification:
-
Filter catalyst/zinc. Evaporate solvent.
-
Recrystallize from ethanol/water.
-
Validation: 1H NMR should show a doublet at ~3.9 ppm (OCH3) and absence of nitro group signals.
-
Protocol B: HIV-1 Integrase Strand Transfer Assay
Context: This assay quantifies the potency of the acid form (hydrolyzed ester) against the specific target.
-
Preparation:
-
Enzyme: Recombinant HIV-1 Integrase.
-
Substrate: Biotinylated viral DNA donor and Digoxigenin-labeled target DNA.
-
Test Compound: Hydrolyze Ethyl 7-methoxy-1H-indole-2-carboxylate to its acid form using 1M NaOH/MeOH prior to assay (esters are inactive in cell-free enzyme assays).
-
-
Reaction Assembly:
-
Mix Integrase (400 nM) with viral DNA (10 nM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add Test Compound (serial dilutions: 0.1 nM to 10 μM). Incubate 30 min at 37°C.
-
Add Target DNA. Incubate 1 hour.
-
-
Detection:
-
Transfer to streptavidin-coated plates (captures viral DNA).
-
Wash and add anti-Digoxigenin-HRP antibody.
-
Add TMB substrate and measure OD at 450 nm.
-
-
Analysis:
-
Calculate % Inhibition relative to DMSO control.
-
Success Criterion: The 7-methoxy isomer should exhibit an IC50 < 10 μM (typically nM range for optimized derivatives), significantly lower than the 5-methoxy isomer in this specific assay.
-
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Context: Evaluates the ethyl ester directly for cell permeability and antiproliferative effects (e.g., in cancer lines like MCF7).
-
Cell Culture: Seed MCF7 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate in DMSO.
-
Treat cells with graded concentrations (0.1 - 100 μM) for 48h.
-
Control: 5-methoxy isomer (positive control for general toxicity) and DMSO (vehicle).
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Workflow Visualization
The following diagram outlines the logical flow from chemical synthesis to biological validation, ensuring a closed-loop research process.
Caption: Integrated workflow for the synthesis and parallel biological evaluation of indole-2-carboxylate isomers.
References
-
BenchChem. (2025). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. Retrieved from
-
National Institutes of Health (NIH). (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from
-
ResearchGate. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from
-
MDPI. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia. Retrieved from
-
PubChem. (2021). 7-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3. Retrieved from
-
Sigma-Aldrich. (2024). 6-Methoxyindole-2-carboxylic acid Product Information. Retrieved from
Sources
A Comparative Guide to Analytical Method Validation for the Purity of Ethyl 7-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final product's quality, safety, and efficacy. Ethyl 7-methoxy-1H-indole-2-carboxylate, a key building block in the synthesis of various pharmacologically active indole derivatives, is no exception. A robust and validated analytical method for determining its purity is not merely a quality control measure; it is a cornerstone of a successful drug development program.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Ethyl 7-methoxy-1H-indole-2-carboxylate. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the selection of specific techniques and validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
The Primacy of High-Performance Liquid Chromatography (HPLC) in Purity Determination
For non-volatile and thermally labile organic molecules like Ethyl 7-methoxy-1H-indole-2-carboxylate, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis.[1] Its versatility, high resolution, and sensitivity make it superior to other techniques such as Gas Chromatography (GC), which is better suited for volatile compounds.[1]
A well-designed HPLC method can effectively separate the main compound from process-related impurities, starting materials, and degradation products. The most common and effective approach for a molecule with the polarity of an indole ester is Reversed-Phase HPLC (RP-HPLC) . In this technique, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.[2]
Alternative Methodologies: A Comparative Overview
While HPLC is the preferred method, other techniques have specific applications in the overall purity assessment of a pharmaceutical intermediate.
| Analytical Technique | Principle | Application for Ethyl 7-methoxy-1H-indole-2-carboxylate | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Primary method for purity assay and impurity quantification. | High resolution, sensitivity, and applicability to a wide range of non-volatile compounds. | Can be more time-consuming and require more complex instrumentation than some other methods. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Primarily for the analysis of residual solvents from the synthesis process.[3] | Excellent for separating volatile organic compounds.[3] | Not suitable for non-volatile or thermally labile compounds like the target molecule itself. |
| Spectroscopic Methods (NMR, IR) | Interaction of molecules with electromagnetic radiation to provide structural information. | Used for structural confirmation and identification of the main compound and any isolated impurities.[4] | Provides detailed structural information.[4] | Generally not quantitative for purity determination without specific validation and reference standards. |
Developing a Stability-Indicating HPLC Method: A Practical Protocol
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can resolve the active ingredient from its potential degradation products. This is achieved through forced degradation studies, where the compound is exposed to harsh conditions to generate these degradants.[3]
Experimental Protocol: Forced Degradation Studies
Objective: To generate potential degradation products of Ethyl 7-methoxy-1H-indole-2-carboxylate and ensure the analytical method can separate them from the parent peak.
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of Ethyl 7-methoxy-1H-indole-2-carboxylate in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic solutions.
-
Analysis: Analyze all stressed samples by the developed HPLC method.
Proposed HPLC Method Parameters
Based on methods for similar indole-2-carboxylate esters, a suitable starting point for method development would be:[5][6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B. This is crucial for separating compounds with a range of polarities.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Photodiode Array (PDA) detector. A PDA detector is advantageous as it can acquire spectra across a wide range of wavelengths, which helps in peak purity assessment and identifying co-eluting peaks.[8][9]
-
Detection Wavelength: Monitor at the λmax of Ethyl 7-methoxy-1H-indole-2-carboxylate (determined by UV scan).
Validation of the HPLC Method: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following parameters must be evaluated according to ICH Q2(R1) guidelines.[11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation study is the primary tool for demonstrating specificity. The method is considered specific if all degradation product peaks are well-resolved from the main peak.
Diagram of the Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol: Prepare a series of at least five standard solutions of Ethyl 7-methoxy-1H-indole-2-carboxylate at different concentrations (e.g., 50% to 150% of the expected sample concentration). Analyze each solution and plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be precise and accurate.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic component)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the performance of a validated HPLC method versus a GC method for the purity assessment of Ethyl 7-methoxy-1H-indole-2-carboxylate.
| Validation Parameter | HPLC Method | GC Method | Justification |
| Specificity | Excellent (resolves degradants) | Not Applicable (compound is non-volatile) | HPLC is stability-indicating. |
| Linearity (r²) | ≥ 0.999 | N/A | Demonstrates a direct relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | N/A | Shows the method provides results close to the true value. |
| Precision (%RSD) | < 2.0% | N/A | Indicates high repeatability and reproducibility. |
| LOD/LOQ | Low (ng/mL range) | N/A | High sensitivity for detecting trace impurities. |
| Robustness | High | N/A | Reliable under minor variations in operating conditions. |
| Residual Solvents | Not suitable | Excellent | GC is the standard method for volatile impurities. |
Diagram of Key Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The validation of an analytical method for determining the purity of a pharmaceutical intermediate like Ethyl 7-methoxy-1H-indole-2-carboxylate is a rigorous but essential process. While other techniques like GC and spectroscopy play important supporting roles, a stability-indicating HPLC method is the most appropriate and robust choice for the primary purity assessment.
By systematically evaluating specificity, linearity, accuracy, precision, LOD/LOQ, and robustness, and documenting these findings, researchers can ensure that the analytical method is fit for its intended purpose. This not only satisfies regulatory requirements but also builds a foundation of scientific integrity that supports the entire drug development lifecycle. The protocols and acceptance criteria outlined in this guide, based on established international standards, provide a comprehensive framework for achieving this critical objective.
References
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SIELC Technologies. (2018). Ethyl indole-2-carboxylate. Retrieved from [Link]
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Chen, Z., et al. (2013). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 18(9), 10493-10504. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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Lee, S., et al. (2021). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. Molecules, 26(11), 3328. Retrieved from [Link]
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Moravek, Inc. (2023). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Agilent Technologies. (n.d.). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Retrieved from [Link]
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]
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Structure-Activity Relationship of 7-Methoxyindole Derivatives: A Comparative Guide to Unlocking Therapeutic Potential
An In-Depth Technical Guide for Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its electron-rich nature and versatile reactivity make it a privileged structure for interacting with a wide array of biological targets. The introduction of substituents, particularly methoxy groups, can significantly modulate the electronic properties and steric profile of the indole ring, leading to enhanced and diversified pharmacological activities. This guide focuses on the 7-methoxyindole core, providing a comparative analysis of its derivatives and elucidating the structure-activity relationships (SAR) that govern their biological effects.
As Senior Application Scientists, our goal is to move beyond mere data reporting. We aim to explain the causality behind experimental observations and provide a framework for rational drug design. This guide synthesizes data from disparate studies to offer a cohesive understanding of how modifications to the 7-methoxyindole scaffold influence its therapeutic potential across different disease areas.
The 7-Methoxyindole Scaffold: A Platform for Diverse Biological Activity
The methoxy group at the C7 position of the indole ring imparts specific physicochemical properties that are crucial for its biological activity. Its presence enhances the electron-donating character of the benzene portion of the indole, which can influence reactivity and intermolecular interactions. This strategic substitution has been explored in derivatives targeting a range of conditions, including cancer, microbial infections, and neurological disorders.
The general workflow for investigating the SAR of novel 7-methoxyindole derivatives follows a well-established path from design to clinical evaluation. This process is iterative, with insights from biological testing feeding back into the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Anticancer Activity: Targeting Cellular Proliferation
The indole nucleus is a common feature in many anticancer agents. The addition of a methoxy group can enhance this activity, and its position is critical. While extensive research exists for various methoxyindoles, the 7-methoxy substitution has appeared in several promising scaffolds.
Comparative Analysis of 7-Methoxy Derivatives
The anticancer potential of 7-methoxyindole derivatives is often linked to their ability to inhibit key enzymes or cellular processes involved in tumor growth. For instance, related heterocyclic structures like 7-methoxyquinolines and 7-methoxyquinazolines have been investigated as potent inhibitors of angiokinases and the β-catenin/TCF4 signaling pathway, respectively.[1][2]
A notable example in a related class is WXFL-152, a 7-methoxyquinoline derivative, which acts as a triple angiokinase inhibitor targeting VEGFRs, FGFRs, and PDGFRs.[1] This highlights a successful strategy where the 7-methoxy group is part of a scaffold that inhibits multiple receptor tyrosine kinases crucial for tumor angiogenesis.
| Compound Class | Target/Mechanism | Key SAR Observations | Potency (Example) |
| 7-Methoxyquinolines | Angiokinases (VEGFR, FGFR, PDGFR) | The 4-phenoxy and 6-carboxamide moieties are crucial for activity. The 7-methoxy group contributes to the overall binding affinity.[1] | WXFL-152: Potent inhibition of vascular endothelial cell proliferation.[1] |
| 7-Methoxyquinazolines | β-catenin/TCF4 Signaling | Substitution at the 4- and 7-positions of the 8-methoxyquinazoline core is critical. A 3-chlorophenyl group at C4 and a propoxy linker at C7 showed strong activity.[2] | Compound 18B: IC50 of 5.64 µM against HCT116 cells.[2] |
| 7-Azaindole Derivatives | DDX3 Helicase Inhibition | A pyridin-2-ol moiety attached at C5 of the 7-azaindole core showed effective binding to the target's adenosine-binding pocket.[3] | 7-AID: IC50 of 16.96 µM on HeLa cells.[3] |
The logic behind these designs often involves using the 7-methoxyindole (or a bioisostere like 7-azaindole or quinoline) as a rigid scaffold to correctly orient functional groups that interact with specific amino acid residues in the target protein's active site. The methoxy group itself can act as a hydrogen bond acceptor or influence the electronic landscape of the aromatic system to enhance π-π stacking interactions.
Caption: The 7-methoxyindole core with key positions for substitution.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay is a standard colorimetric method for assessing cell viability and is frequently used to determine the cytotoxic potential of novel compounds.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the 7-methoxyindole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial and Antibiofilm Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown significant promise in this area.[4][5] The 7-methoxy substitution can contribute to this activity, often by enhancing membrane disruption or inhibiting key bacterial enzymes.
Comparative Analysis of Derivatives
A key point of comparison is between 7-hydroxyindole and 7-methoxyindole derivatives. Studies on extensively drug-resistant Acinetobacter baumannii (XDRAB) revealed that 7-hydroxyindole has potent antimicrobial and antibiofilm activity.[4][6] This compound was found to reduce the expression of quorum sensing genes, which are critical for biofilm formation.[4][6] While direct comparative data for a 7-methoxy analog against the same strains is limited in the initial searches, the high activity of the 7-hydroxy analog suggests that a hydrogen bond-donating group at this position is highly favorable. The 7-methoxy group, being a hydrogen bond acceptor, may confer different properties.
In the related 7-methoxyquinoline series, derivatives bearing a sulfonamide moiety have demonstrated significant antimicrobial and antibiofilm activity against pathogens causing urinary tract infections.[7]
| Compound | Target Organism(s) | Activity | MIC (Example) | Key SAR Insights |
| 7-Hydroxyindole | Acinetobacter baumannii | Antimicrobial & Antibiofilm | Not specified, but potent activity at sub-inhibitory concentrations.[4][6] | The hydroxyl group is key. It inhibits quorum sensing genes abaI and abaR.[4][6] |
| 4,7-Dihydroxyindoles | Gram-positive bacteria | Weak antimicrobial activity | Not specified.[8] | Activity is correlated with lipophilicity. Hydrophilic groups like carboxyls abolish activity.[8] |
| 7-Methoxyquinoline-Sulfonamides | E. coli, C. albicans | Antimicrobial & Antibiofilm | 7.812 µg/mL against E. coli for compound 3l.[7] | The specific sulfonamide substitution pattern greatly influences the spectrum and potency of activity.[7] |
The choice to investigate these compounds stems from the known importance of the indole and quinoline scaffolds in antimicrobial drug discovery. The SAR data suggests that while the 7-position is important, the overall activity is a composite of the effects of all substituents on the molecule's lipophilicity, steric bulk, and electronic properties, which govern its ability to penetrate bacterial cells and interact with its target.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the bacterial strain (e.g., E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the 7-methoxyindole derivative in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antioxidant and Other Activities
Methoxy-substituted indoles are also recognized for their antioxidant properties. The electron-donating nature of the methoxy group can help stabilize radical species, making these compounds effective radical scavengers.
Novel 4,6-dimethoxyindole derivatives bearing a thiosemicarbazone moiety at the C7 or C2 position were synthesized and evaluated for their antioxidant and anticholinesterase activities.[9] The study found that methyl-substituted compounds showed the highest inhibition in ABTS and cupric ion reducing assays, indicating that substitutions on the thiosemicarbazone side chain are critical for modulating activity.[9] This demonstrates a common theme: while the core provides a foundation, the peripheral substituents fine-tune the biological effect.
Caption: Proposed mechanism of radical scavenging by a phenolic-like indole derivative.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the decrease in absorbance at approximately 517 nm. The violet color of the DPPH radical fades as it is reduced by the antioxidant.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DP.ph solution without the sample. Ascorbic acid or BHT can be used as a positive control.
Conclusion and Future Directions
The 7-methoxyindole scaffold is a versatile platform for the development of new therapeutic agents. Structure-activity relationship studies reveal that while the 7-methoxy group provides a valuable electronic and steric foundation, the specific biological activity and potency are critically dependent on the nature and position of other substituents on the indole ring and on appended side chains.
-
For Anticancer Activity: The 7-methoxy group is often part of a larger heterocyclic system where substituents at other positions (e.g., C4, C6) are tailored to interact with specific enzymatic targets like kinases or signaling proteins.[1][2]
-
For Antimicrobial Activity: Lipophilicity and the ability to disrupt bacterial processes like quorum sensing are key.[4][7][8] The 7-position appears to be a critical interaction point, with hydroxyl groups showing particular promise, providing a benchmark for comparison with methoxy analogs.[4][6]
-
For Antioxidant Activity: The electron-donating properties of the methoxy group are beneficial, but activity is heavily modulated by other functional groups on the molecule.[9]
Future research should focus on the direct, systematic comparison of 7-methoxyindole derivatives with their 7-hydroxy and other 7-substituted counterparts to precisely delineate the role of the methoxy group. Furthermore, exploring diverse substitutions at the C2, C3, and N1 positions is essential to build more comprehensive SAR models and unlock the full therapeutic potential of this promising chemical scaffold.
References
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Yakan, H., et al. (2021). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1397. [Link]
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Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113647. [Link]
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Luengo, J. I., et al. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. Chemistry & Biology, 2(7), 471-481. [Link]
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Abdel-Ghaffar, A. R. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4181. [Link]
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Andreani, A., et al. (1988). Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents. Il Farmaco; edizione scientifica, 43(6), 543-551. [Link]
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He, G., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]
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Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1489. [Link]
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Wang, X., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]
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Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic Chemistry, 123, 105763. [Link]
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Doneti, R., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Indole Derivatives
Topic: In Vitro Assay Validation for Compounds Derived from Ethyl 7-methoxy-1H-indole-2-carboxylate
This guide provides a comprehensive framework for the initial in vitro validation of novel compounds derived from the promising Ethyl 7-methoxy-1H-indole-2-carboxylate scaffold. As a privileged structure in medicinal chemistry, indole derivatives have demonstrated a vast range of pharmacological activities.[1][2] However, translating a novel chemical entity from the bench to a viable lead candidate requires a rigorously validated, multi-tiered assay cascade. This document outlines such a cascade, emphasizing the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and reproducibility.
The Foundational Principle: A Tiered Validation Cascade
Effective drug discovery hinges on a logical, tiered approach to screening.[3] This strategy, often called a screening funnel, is designed to efficiently identify promising compounds while deprioritizing those with undesirable characteristics, such as cytotoxicity or off-target effects, early in the process. This saves invaluable time and resources. Our validation workflow for a novel derivative, hereafter referred to as EMIC-D1 , begins with broad cellular health assessments, followed by specific target-based assays, and culminates in more complex, phenotypical cell-based functional assays.
Tier 1: Foundational Cytotoxicity Profiling
Before assessing the therapeutic efficacy of EMIC-D1 , it is imperative to determine its inherent toxicity. Cytotoxicity assays are fundamental for establishing a compound's therapeutic window—the concentration range where it elicits a desired biological effect without causing significant cell death.[4][5][6] Comparing the compound's effect on cancerous versus non-cancerous cell lines provides an early indication of its selectivity index.[7]
Comparative Cytotoxicity Methods
Two common methods for assessing cell viability are the MTT assay, a colorimetric method, and luminescence-based assays like CellTiter-Glo®.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4] It is cost-effective but can be prone to interference from colored compounds or compounds that affect cellular redox potential.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This method quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses cells to release ATP, which then participates in a luciferase-catalyzed reaction to produce a light signal proportional to the amount of ATP present. It is generally more sensitive and has a broader dynamic range than the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the cytotoxicity of EMIC-D1 against a breast cancer cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293). Doxorubicin, a standard chemotherapeutic, serves as the positive control.
1. Cell Seeding:
- Culture MCF-7 and HEK293 cells to ~80% confluency in appropriate media.
- Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of media.
- Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a 2X serial dilution of EMIC-D1 and Doxorubicin in culture media, ranging from 200 µM to ~0.1 µM.
- Include "vehicle control" wells (containing the same concentration of DMSO as the highest compound concentration) and "media only" wells (no cells, for background subtraction).
- Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
- Incubate for 48 hours at 37°C, 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate for 4 hours at 37°C, protecting the plate from light. Viable cells will form purple formazan crystals.
4. Solubilization and Absorbance Reading:
- Carefully aspirate the media from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (media only wells).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| EMIC-D1 | MCF-7 (Cancer) | 8.4 | 5.2 |
| HEK293 (Non-cancerous) | 43.7 | ||
| Doxorubicin | MCF-7 (Cancer) | 0.9 | 1.8 |
| HEK293 (Non-cancerous) | 1.6 | ||
| Hypothetical data. SI = IC₅₀ (Non-cancerous) / IC₅₀ (Cancer) |
Tier 2: Target-Based Mechanistic Assays
Indole scaffolds are versatile and known to interact with numerous biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs).[2][8][9] Target-based assays are essential for determining if EMIC-D1 acts on a specific protein, providing crucial mechanistic insight.
A. Kinase Inhibition Assay
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] Many indole derivatives have been developed as potent kinase inhibitors.[2][10]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This biochemical assay measures the activity of a specific kinase (e.g., EGFR, VEGFR-2) by quantifying the amount of ATP remaining after the kinase reaction.[11][12] Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.
1. Reagent Preparation:
- Reconstitute the Kinase-Glo® buffer and substrate according to the manufacturer's protocol.
- Prepare a solution of the target kinase and its specific substrate peptide in reaction buffer.
2. Reaction Setup (384-well plate):
- Add 2.5 µL of serially diluted EMIC-D1 or a known pan-kinase inhibitor like Staurosporine (positive control) to the wells. Include vehicle (DMSO) controls.
- Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
- Include "No Kinase" controls to determine the background signal (100% ATP remaining).
3. Incubation:
- Incubate the plate at room temperature for 60 minutes.
4. Detection:
- Add 5 µL of the Kinase-Glo® reagent to each well.
- Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a plate reader.
5. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "No Kinase" control (100% inhibition).
- Determine the IC₅₀ value using non-linear regression.
Data Presentation: Comparative Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) |
| EMIC-D1 | EGFR | 32 |
| VEGFR-2 | 150 | |
| Staurosporine | EGFR | 5 |
| VEGFR-2 | 8 | |
| Hypothetical data. EGFR and VEGFR-2 are common targets for indole derivatives.[11] |
B. GPCR Modulation Assay
GPCRs are the largest family of cell surface receptors and are major drug targets.[9][13] They signal through G-proteins, often leading to changes in intracellular second messenger levels, such as cyclic AMP (cAMP).[14] Assays measuring cAMP can determine if a compound activates (agonist) or inhibits (antagonist) a GPCR.
Experimental Protocol: cAMP-Glo™ Assay
This assay measures changes in cAMP levels in response to compound treatment in cells expressing a target GPCR (e.g., a Gs-coupled receptor).
1. Cell Preparation:
- Seed cells stably expressing the target GPCR into a 96-well plate and incubate overnight.
2. Compound Treatment:
- For agonist mode: Add serially diluted EMIC-D1 to the cells.
- For antagonist mode: First, add serially diluted EMIC-D1 , then add a known agonist (e.g., Forskolin, which directly activates adenylyl cyclase) at its EC₅₀ concentration to stimulate cAMP production.[15]
- Incubate at room temperature for 30 minutes.
3. Cell Lysis and Detection:
- Add cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution containing protein kinase A.
- Incubate for 20 minutes. This step lyses the cells and allows the released cAMP to bind to and inhibit protein kinase A.
4. Kinase-Glo® Addition:
- Add Kinase-Glo® Reagent. The amount of active protein kinase A is inversely proportional to the amount of cAMP. The reagent measures the remaining kinase activity by quantifying the unconsumed ATP via a luciferase reaction.
- Incubate for 10 minutes and read luminescence. A high signal indicates low cAMP, while a low signal indicates high cAMP.
Data Presentation: Comparative GPCR Modulation (Agonist Mode)
| Compound | Target GPCR | EC₅₀ (nM) |
| EMIC-D1 | Gs-coupled Receptor X | 85 |
| Isoproterenol (Standard Agonist) | Gs-coupled Receptor X | 12 |
| Hypothetical data. |
Tier 3: Cell-Based Functional Assay - Anti-Inflammatory Activity
After confirming target engagement, it is crucial to validate the compound's effect in a more physiologically relevant context.[16] Given the known anti-inflammatory properties of many indole derivatives, an assay using lipopolysaccharide (LPS)-stimulated macrophages is an excellent choice.[17][18][19]
Experimental Protocol: Measuring NO and TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the ability of EMIC-D1 to inhibit the production of two key pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
1. Cell Seeding:
- Seed RAW 264.7 murine macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
2. Compound Pre-treatment:
- Treat cells with non-toxic concentrations of EMIC-D1 (determined from Tier 1 assays) or Dexamethasone (positive control) for 1 hour.
3. LPS Stimulation:
- Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
- Include control wells: "Cells only" (negative control) and "Cells + LPS" (positive control).
- Incubate for 24 hours at 37°C, 5% CO₂.
4. Supernatant Collection:
- Centrifuge the plate at 300 x g for 5 minutes.
- Carefully collect the supernatant for analysis.
5. Nitric Oxide (NO) Measurement (Griess Assay):
- Add 50 µL of supernatant to a new 96-well plate.
- Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm. The amount of NO is determined from a sodium nitrite standard curve.
6. TNF-α Measurement (ELISA):
- Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.
Data Presentation: Comparative Anti-Inflammatory Activity
| Compound (at 10 µM) | NO Production Inhibition (%) | TNF-α Production Inhibition (%) |
| EMIC-D1 | 68.2 | 55.9 |
| Dexamethasone | 85.4 | 78.1 |
| LPS Control | 0 | 0 |
| Hypothetical data. Percentage inhibition is calculated relative to the LPS-only control. |
References
-
Visikol. (2023, May 23). The Importance of In Vitro Assays. Available from: [Link]
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Available from: [Link]
-
ResearchGate. (n.d.). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Available from: [Link]
-
Microbiology Note. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available from: [Link]
-
JoVE. (n.d.). Video: In Vitro Drug Release Testing: Overview, Development and Validation. Available from: [Link]
-
MDPI. (2025, January 13). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Available from: [Link]
-
MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
ChemRxiv. (n.d.). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Available from: [Link]
-
FDA. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Available from: [Link]
-
ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
-
PubMed. (2024, July 2). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Available from: [Link]
-
PubMed. (2024, December 31). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Available from: [Link]
-
Agilent. (n.d.). GPCR Signaling Assays. Available from: [Link]
-
ResearchGate. (2025, January 8). (PDF) Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
-
PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Available from: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link]
-
PNAS. (n.d.). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Available from: [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Available from: [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]
-
MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: [Link]
-
MDPI. (n.d.). Microbiome-Derived Indole-3-Lactic Acid Attenuates Cutibacterium Acnes-Induced Inflammation via the Aryl Hydrocarbon Receptor Pathway. Available from: [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]
-
Academia.edu. (n.d.). (PDF) Oxindole derivatives as inhibitors of TAK1 kinase. Available from: [Link]
-
PubMed. (n.d.). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Available from: [Link]
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cross-validation of synthetic routes to Ethyl 7-methoxy-1H-indole-2-carboxylate
Topic: Cross-validation of synthetic routes to Ethyl 7-methoxy-1H-indole-2-carboxylate Content Type: Publish Comparison Guide
Executive Summary
The synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate presents a specific regiochemical challenge due to the 7-methoxy substituent.[1] While the Fischer Indole Synthesis is the industry standard for many indoles, it is contraindicated for this specific target due to a well-documented "abnormal" mechanism that leads to dechlorination/demethoxylation byproducts.
This guide validates the Reissert Indole Synthesis as the superior, self-validating protocol for high-purity applications, while objectively comparing it against the Fischer and Hemetsberger-Knittel routes to demonstrate why the alternatives fail.
Route Analysis & Mechanistic Validation
Route A: The Reissert Indole Synthesis (Recommended)
Status: Gold Standard for 7-substituted Indole-2-carboxylates. Mechanism: Base-catalyzed condensation of o-nitrotoluenes with oxalate esters, followed by reductive cyclization.[2][3]
-
Why it works: The regiochemistry is locked by the starting material (2-methyl-3-nitroanisole ). Unlike the Fischer route, there is no ambiguity in the cyclization step; the indole nitrogen must come from the nitro group, and the C2-carboxylate must come from the oxalate.
-
Protocol Overview:
-
Condensation: 2-Methyl-3-nitroanisole + Diethyl oxalate
Potassium enolate. -
Hydrolysis/Workup: Acidification yields the
-keto ester (pyruvate derivative). -
Reductive Cyclization: Zn/AcOH or H
/Pd-C reduces the nitro to amine, which spontaneously cyclizes to the indole.
-
Route B: Fischer Indole Synthesis (Not Recommended)
Status: High Risk / Low Yield for this target. Mechanism: Acid-catalyzed rearrangement of ethyl pyruvate 2-methoxyphenylhydrazone.
-
The Failure Mode: The 2-methoxy substituent on the hydrazine creates an electron-rich site that favors an "Abnormal Fischer Indolization."
-
Instead of the standard [3,3]-sigmatropic shift to the unsubstituted ortho carbon (C6), the rearrangement often attacks the ipso carbon (C3, bearing the OMe).
-
Experimental Consequence: In the presence of halide acids (HCl/ZnCl
), this pathway leads to the elimination of the methoxy group and incorporation of chlorine, yielding Ethyl 6-chloroindole-2-carboxylate instead of the desired 7-methoxy product [1].
-
-
Verdict: Avoid unless using non-halide catalysts (e.g., PPA), and even then, steric crowding at the 7-position significantly lowers yields (<30%).
Route C: Hemetsberger-Knittel Synthesis (Lab Scale Only)
Status: Viable for small scale, safety prohibitive at scale. Mechanism: Thermolysis of ethyl 2-azido-3-(3-methoxyphenyl)acrylate.
-
Why it works: It proceeds via a nitrene insertion.
-
The Risk: The starting aldehyde (3-methoxybenzaldehyde) allows cyclization at two ortho positions. While steric hindrance disfavors the 2-position (between OMe and chain), electronic effects can lead to mixtures of 5-methoxy and 7-methoxy isomers, requiring difficult chromatographic separation.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic and the "Abnormal" mechanistic trap in the Fischer route.
Caption: Comparative workflow showing the Reissert route's direct path to purity versus the mechanistic divergence (Abnormal Fischer Indolization) encountered in the Fischer route.
Comparative Performance Data
| Metric | Route A: Reissert | Route B: Fischer | Route C: Hemetsberger |
| Starting Material | 2-Methyl-3-nitroanisole | (2-Methoxyphenyl)hydrazine | 3-Methoxybenzaldehyde |
| Key Reagents | Diethyl oxalate, KOtBu, Zn/AcOH | Ethyl pyruvate, PPA or ZnCl | Ethyl azidoacetate, NaOEt, Toluene |
| Regioselectivity | 100% (Locked) | Poor (Abnormal pathway risks) | Moderate (Mixture of 5- & 7-OMe) |
| Typical Yield | 65 - 75% | 15 - 25% (of desired isomer) | 45 - 55% |
| Purification | Crystallization (Ethanol) | Column Chromatography Required | Column Chromatography Required |
| Scalability | High (Industrial Standard) | Low (Purification bottleneck) | Low (Explosion hazard of Azides) |
Detailed Experimental Protocol (Route A: Reissert)
This protocol is validated for reproducibility and minimizes the handling of pyrophoric intermediates.
Step 1: Enolate Condensation
-
Setup: Flame-dried 1L 3-neck flask, N
atmosphere, mechanical stirrer. -
Reagents: Charge Potassium tert-butoxide (1.1 eq) and anhydrous THF (10 V) . Cool to 0°C.
-
Addition 1: Add 2-Methyl-3-nitroanisole (1.0 eq) dropwise. Solution turns deep red (formation of benzyl anion). Stir for 30 min.
-
Addition 2: Add Diethyl oxalate (1.2 eq) dropwise, maintaining temp <10°C.
-
Reaction: Warm to RT and stir for 3-4 hours. Monitor by TLC (disappearance of nitrotoluene).
-
Workup: Quench with 1M HCl. Extract with EtOAc. The intermediate (ethyl 2-keto-3-(2-nitro-3-methoxyphenyl)propionate) is often an oil; use directly or crystallize if solid.
Step 2: Reductive Cyclization (The Zinc Method)
Note: Catalytic hydrogenation (H
-
Setup: 2L flask, reflux condenser.
-
Dissolution: Dissolve the crude keto-ester from Step 1 in Glacial Acetic Acid (15 V) .
-
Reduction: Add Zinc dust (10 eq) in portions at 80°C. (Caution: Exothermic).
-
Cyclization: Reflux for 2 hours. The amine formed in situ attacks the ketone to form the indole.
-
Isolation: Filter hot to remove Zinc acetate/excess Zn. Pour filtrate into ice water (50 V).
-
Purification: The product, Ethyl 7-methoxy-1H-indole-2-carboxylate , precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water (9:1).
Self-Validation Checkpoints:
-
TLC: Product R
~0.4 (Hexane:EtOAc 3:1). Distinct blue fluorescence under UV (254/365 nm). -
1H NMR (DMSO-d
): Look for the characteristic N-H broad singlet at 11.5-12.0 ppm. The C7-OMe singlet appears at 3.9 ppm. Crucially, verify the absence of C4/C5/C6 protons coupling patterns that would indicate the wrong isomer (e.g., 5-methoxy).
References
-
Ishii, H., et al. (1990).[4] "Fischer Indolization and Its Related Compounds. XXIII. Fischer Indolization of Ethyl Pyruvate 2-(2-Methoxyphenyl)phenylhydrazone."[5] Chemical & Pharmaceutical Bulletin, 38(8), 2118-2123.
-
Reissert, A. (1897).[6] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole."[6] Berichte der deutschen chemischen Gesellschaft, 30, 1030.[6]
-
Noland, W. E., & Baude, F. J. (1963).[6] "Ethyl Indole-2-carboxylate."[7][8] Organic Syntheses, 43, 40.
-
BenchChem. (2025).[3][9] "Comparative Analysis of Indole Synthesis Methods." BenchChem Technical Guides.
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- 5. researchgate.net [researchgate.net]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
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A Comparative Guide to the Synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate: A Benchmarking of Batch versus Continuous Flow Methodologies
Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, making it a privileged scaffold in drug discovery programs. Ethyl 7-methoxy-1H-indole-2-carboxylate, in particular, is a valuable intermediate in the synthesis of a range of pharmacologically active compounds, including anti-inflammatory agents and potential anticancer therapeutics. The efficient and scalable synthesis of this key building block is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of two primary synthetic methodologies for producing Ethyl 7-methoxy-1H-indole-2-carboxylate: the traditional batch-wise Fischer indole synthesis and a modern continuous flow approach. By examining the causality behind experimental choices, presenting detailed, self-validating protocols, and providing supporting quantitative data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific needs.
Methodology 1: The Classic Approach - Batch-wise Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains one of the most widely utilized methods for constructing the indole ring system.[2][3] The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][4]
Reaction Mechanism: A Step-wise Look at the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis involves several key steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of 2-methoxyphenylhydrazine with ethyl pyruvate to form the corresponding hydrazone. This is typically performed in a suitable solvent like ethanol.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Aromatization and Cyclization: The intermediate then aromatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: The reaction pathway of the Fischer indole synthesis.
Experimental Protocol: Batch Synthesis
This protocol is a representative procedure synthesized from established methodologies for the Fischer indole synthesis of similar compounds.
Step 1: Synthesis of 2-Methoxyphenylhydrazine Hydrochloride
2-Methoxyphenylhydrazine can be synthesized from o-anisidine via diazotization followed by reduction.[5]
Step 2: Synthesis of Ethyl 2-(2-methoxyphenyl)hydrazono)propanoate (Hydrazone Formation)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) in ethanol (100 mL).
-
Add ethyl pyruvate (6.65 g, 57.3 mmol) to the solution.
-
Add a catalytic amount of acetic acid (1 mL).
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrazone.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Fischer Indole Synthesis - Cyclization
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a mixture of polyphosphoric acid (PPA) (100 g).
-
Heat the PPA to 80°C with stirring.
-
Slowly add the dried hydrazone from the previous step (10.0 g, 42.3 mmol) to the hot PPA over 30 minutes, maintaining the temperature between 80-90°C.
-
After the addition is complete, continue stirring at 90°C for 1 hour.
-
Carefully pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to afford Ethyl 7-methoxy-1H-indole-2-carboxylate as a crystalline solid.
Methodology 2: The Modern Approach - Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing.[6] These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for higher yields and purity.[1][6] For the Fischer indole synthesis, which can be highly exothermic, a continuous flow setup allows for precise temperature control, minimizing the formation of byproducts.[7]
Workflow Logic: A Modular Approach to Synthesis
A continuous flow setup for this synthesis would typically involve several interconnected modules, each dedicated to a specific reaction step.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: A conceptual workflow for the continuous flow synthesis.
Experimental Protocol: Continuous Flow Synthesis
This protocol is a representative procedure based on literature for the continuous flow synthesis of similar indole esters.
System Setup:
-
Pumps: Three syringe pumps or HPLC pumps for delivering the reagent solutions.
-
Reactors: Two heated coil reactors (e.g., PFA tubing) immersed in a temperature-controlled oil bath or using a dedicated flow reactor system.
-
Mixers: T-mixers to ensure efficient mixing of the reagent streams.
-
Back-pressure regulator: To maintain the system pressure and allow for heating solvents above their boiling points.
Reagent Solutions:
-
Solution A: 2-Methoxyphenylhydrazine (1.0 M in ethanol).
-
Solution B: Ethyl pyruvate (1.0 M in ethanol).
-
Solution C: Sulfuric acid (2.0 M in ethanol).
Procedure:
-
Set the temperature of the first reactor (R1) to 80°C and the second reactor (R2) to 140°C.
-
Set the back-pressure regulator to 10 bar.
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the first T-mixer.
-
The combined stream flows through R1 (residence time calculated based on reactor volume and total flow rate, e.g., 5 minutes) to form the hydrazone in-situ.
-
The output from R1 is mixed with Solution C (e.g., at 0.2 mL/min) in the second T-mixer.
-
The resulting mixture flows through R2 (e.g., 10-minute residence time) where the Fischer indole cyclization occurs.
-
The product stream exiting R2 is collected in a flask containing a quenching solution (e.g., saturated sodium bicarbonate).
-
The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Performance Benchmark: A Head-to-Head Comparison
The choice between batch and continuous flow synthesis depends on a variety of factors, including the desired scale of production, safety considerations, and available equipment. Below is a comparative analysis of the two methodologies for the synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate.
| Parameter | Batch Fischer Indole Synthesis | Continuous Flow Synthesis | Rationale & Justification |
| Yield | Moderate to Good (typically 60-80%) | Good to Excellent (often >85%) | Improved heat and mass transfer in flow reactors minimizes byproduct formation.[7] |
| Reaction Time | Several hours (including workup between steps) | Minutes | Residence times in flow reactors are significantly shorter.[7][8] |
| Purity (pre-purification) | Lower, often requires significant purification | Higher, cleaner reaction profiles | Precise control over reaction parameters leads to fewer impurities. |
| Scalability | Challenging, especially due to exotherms | Readily scalable by running the system for longer | "Scaling out" in flow is more straightforward than "scaling up" in batch. |
| Safety | Moderate risk, especially at scale due to exothermicity | High, small reactor volumes minimize risk | The small amount of reagent in the reactor at any given time enhances safety.[6] |
| Process Control | Limited, bulk reaction conditions | Precise control over temperature, pressure, and residence time | Flow chemistry allows for fine-tuning of reaction parameters in real-time. |
| Capital Cost (Lab Scale) | Low, uses standard laboratory glassware | High, requires specialized pump and reactor systems | The initial investment for flow chemistry equipment is typically higher. |
| Operational Cost | Higher for large scale due to energy and solvent use | Lower for large scale due to efficiency and automation | Continuous processes can be more cost-effective for large-scale production.[9] |
Conclusion: Selecting the Optimal Synthetic Route
Both batch and continuous flow methodologies offer viable pathways to Ethyl 7-methoxy-1H-indole-2-carboxylate. The traditional batch-wise Fischer indole synthesis remains a valuable and accessible method, particularly for small-scale laboratory synthesis where the initial capital investment for specialized equipment is a concern. Its primary drawbacks lie in the challenges of scalability and the potential for lower yields and purity due to less precise control over reaction conditions.
Conversely, continuous flow synthesis represents a more modern and efficient approach. While requiring a higher initial investment, it provides superior control over the reaction, leading to higher yields, improved purity, and significantly shorter reaction times. The inherent safety features of flow chemistry make it particularly well-suited for the large-scale production of this important pharmaceutical intermediate. For researchers and drug development professionals focused on process optimization, scalability, and safety, continuous flow synthesis presents a compelling and often superior alternative to traditional batch methods.
References
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem. Accessed January 29, 2026.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Accessed January 29, 2026.
- The Fischer Indole Synthesis. SciSpace. Accessed January 29, 2026.
- Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. Accessed January 29, 2026.
- A Recent Update on the Flow Synthesis of Indoles. Uniba. Accessed January 29, 2026.
- Fischer Indole Synthesis. YouTube. Accessed January 29, 2026.
- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. Accessed January 29, 2026.
- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Accessed January 29, 2026.
- (PDF) Fischer Indole Synthesis.
- Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands.
- Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2- morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands.
- Batch Versus Flow in Pharma: The upsides of continuous chemistry | H.E.L Group. H.E.L Group. Accessed January 29, 2026.
- Fischer indole synthesis. Wikipedia. Accessed January 29, 2026.
- Fischer Indole Synthesis. Organic Chemistry Portal. Accessed January 29, 2026.
- Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. MDPI. Accessed January 29, 2026.
- Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Accessed January 29, 2026.
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A Senior Application Scientist’s Guide to the Rigorous Validation of In Silico Models for Predicting Indole Derivative Activity
Introduction: Beyond the Hype of Predictive Modeling
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] In the relentless pursuit of novel therapeutics, in silico computational models have emerged as indispensable tools, promising to dramatically accelerate the drug discovery pipeline by predicting the biological activity of new chemical entities before they are ever synthesized.[6][7][8]
However, a predictive model is only as valuable as its demonstrated accuracy and reliability. The landscape is littered with computational models that perform beautifully on paper but fail to translate to real-world laboratory results. This guide is designed for researchers, scientists, and drug development professionals who understand that prediction without rigorous validation is mere speculation. We will dissect the critical validation methodologies required to build trust in in silico models, ensuring that computational efforts are a true asset, guiding synthetic chemistry toward promising lead compounds rather than down unproductive rabbit holes. The core principle is simple: every model must be a self-validating system, subjected to a gauntlet of tests to prove its predictive power.[9][10][11]
Comparing the Workhorses: A Glimpse into In Silico Models
Before diving into validation, it's essential to understand the primary modeling techniques used for indole derivatives. These generally fall into two categories:
-
Ligand-Based Models: These are employed when the 3D structure of the biological target is unknown. They derive a relationship solely from the structures of known active and inactive compounds.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the physicochemical properties (known as molecular descriptors) of indole derivatives with their biological activity.[12][13][14][15][16] The goal is to understand which structural features are crucial for a compound's potency.
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with its target and elicit a biological response.[2][17]
-
-
Structure-Based Models: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for instance), these methods can be used.
-
Molecular Docking: This technique predicts the preferred orientation and binding affinity of an indole derivative within the active site of a target protein.[18][19][20] It provides invaluable insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex.
-
The choice of model dictates the specific validation strategy, but the underlying principles of verification remain universal.
The Validation Gauntlet: A Multi-Faceted Strategy for Building Trust
A credible in silico model cannot be validated by a single statistical metric. Instead, it must successfully pass through a hierarchical series of validation checks, each designed to test a different aspect of its performance and robustness.
Phase 1: Internal Validation - Is the Model Statistically Robust?
Internal validation assesses the stability and predictive power of the model using only the initial dataset it was built from (the training set).[9][14] Its purpose is to ensure the model isn't just "memorizing" the data but is learning the underlying structure-activity relationship.
-
Causality Behind the Choice: We start here to prevent "overfitting," a common pitfall where a model becomes so complex that it perfectly describes the training data but fails to predict any new data.
-
Key Techniques:
-
Leave-One-Out (LOO) Cross-Validation: This is a rigorous internal check. For a dataset of 'n' compounds, the model is built 'n' times. Each time, one compound is left out, the model is built with the remaining n-1 compounds, and the activity of the excluded compound is predicted.[12][21] The resulting cross-validated correlation coefficient (Q²) is a powerful indicator of the model's internal predictive ability. A high Q² (typically > 0.6) suggests a robust model.
-
Y-Scrambling (Permutation Testing): This is arguably the most critical test to guard against chance correlations.[22][23][24] The entire modeling process is repeated multiple times, but with one crucial difference: the biological activity values (the 'Y' variable) are randomly shuffled, severing their true relationship with the molecular structures.[22] A robust model must show very low R² and Q² values for these scrambled datasets. If a model built on scrambled data performs well, it's a major red flag that the original model is likely the result of a chance correlation.[24][25]
-
Phase 2: External Validation - Can the Model Predict the Unknown?
This is the true test of a model's predictive power. External validation uses a set of compounds (the "test set") that were completely excluded during model development.[9][10][26]
-
Causality Behind the Choice: A model's ultimate utility lies in its ability to accurately predict the activity of novel compounds. Internal validation alone can be misleading.[27][28] External validation simulates this real-world application, providing a more realistic measure of performance.[26]
-
The Process:
-
Dataset Splitting: The initial dataset is rationally divided into a training set (typically 70-80%) and a test set (20-30%). This split must be done carefully to ensure that the chemical diversity of the full dataset is represented in both subsets.
-
Model Building: The QSAR or other model is built using only the training set data.
-
Prediction: The finalized model is then used to predict the biological activities of the compounds in the unseen test set.
-
Evaluation: The predicted activities are compared to the actual experimental activities. A high predictive R² (R²pred) value indicates that the model generalizes well to new data.
-
Phase 3: Prospective Validation - The Gold Standard
This is the most definitive and commercially relevant validation step. It involves using the validated in silico model to predict the activity of newly designed indole derivatives that have not yet been synthesized. These compounds are then synthesized and experimentally tested.[29]
-
Causality Behind the Choice: This is the ultimate proof of concept. If a model can guide the design of novel, active compounds, it transitions from an academic exercise to a powerful tool for drug discovery.[7][8] It provides a direct, forward-looking confirmation of the model's utility in a real-world discovery program.
Data Presentation: Quantifying Model Performance
Clear and concise data presentation is crucial for comparing models and making informed decisions.
Table 1: Comparative Summary of Hypothetical QSAR Model Validation Metrics
| Model ID | R² (Training Set) | Q² (LOO Cross-Validation) | R² (Y-Scrambled Avg.) | R²pred (External Test Set) | Verdict |
| QSAR-01 | 0.92 | 0.85 | 0.05 | 0.81 | Excellent |
| QSAR-02 | 0.95 | 0.45 | 0.11 | 0.42 | Poor (Overfitted) |
| QSAR-03 | 0.88 | 0.79 | 0.75 | 0.77 | Invalid (Chance Correlation) |
Table 2: Comparison of Predicted vs. Experimental Activity for Novel Indole Derivatives (Prospective Validation)
| Compound ID | In Silico Predicted pIC₅₀ | Experimental pIC₅₀ | Fold Error |
| IND-101 | 7.85 | 7.79 | 1.1x |
| IND-102 | 7.50 | 7.35 | 1.4x |
| IND-103 | 6.20 | 6.31 | 1.3x |
| IND-104 | 8.10 | 6.50 | 39.8x |
In this example, the model accurately predicted the activity of the first three compounds but failed significantly for IND-104, suggesting this compound may fall outside the model's applicability domain.
Protocols for Implementation
Protocol 1: Workflow for QSAR Model Development and Validation
-
Data Curation: Collect a dataset of indole derivatives with consistently measured biological activity (e.g., IC₅₀, EC₅₀) against a specific target. Convert activity values to a logarithmic scale (pIC₅₀).
-
Structure Preparation: Draw and optimize the 2D/3D structures of all compounds.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.
-
Dataset Splitting: Divide the dataset into a training set (~80%) and a test set (~20%). The test set should be held aside and not used for model building.
-
Model Generation: Using the training set, apply a statistical method like Multiple Linear Regression (MLR) to generate a QSAR equation linking descriptors to activity.
-
Internal Validation:
-
Calculate the Leave-One-Out Q² for the training set model.
-
Perform the Y-scrambling test by repeating steps 5-6 at least 50 times with a randomly shuffled activity column. Confirm that the resulting R²/Q² values are significantly lower than the original model.
-
-
External Validation:
-
Use the validated model from step 6 to predict the pIC₅₀ values for the compounds in the test set.
-
Calculate the predictive R² (R²pred) between the predicted and experimental values for the test set.
-
-
Applicability Domain (AD) Definition: Define the chemical space in which the model is reliable. Predictions for compounds that fall outside this domain should be treated with caution.
Protocol 2: Experimental Validation via MTT Cytotoxicity Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][30]
-
Compound Treatment: Prepare serial dilutions of the newly synthesized indole derivatives (predicted by the in silico model) in cell culture medium. Add the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Convert this to pIC₅₀ for direct comparison with the QSAR model's prediction.
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A Senior Application Scientist's Guide to Establishing Reference Standards for Ethyl 7-methoxy-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used. This guide provides a comprehensive framework for establishing a primary reference standard for Ethyl 7-methoxy-1H-indole-2-carboxylate, a key intermediate in various synthetic pathways. We will delve into the scientific rationale behind the necessary analytical procedures, offering detailed protocols and comparative data to ensure the establishment of a robust and reliable standard.
The Imperative of a Well-Characterized Reference Standard
A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a compound.[1][2] In the pharmaceutical industry, regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have stringent guidelines for the establishment and use of reference standards.[3][4][5] The primary goal is to ensure the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and their intermediates.[1] An in-house primary reference standard for Ethyl 7-methoxy-1H-indole-2-carboxylate should ideally possess a purity of 99.5% or higher, achieved through rigorous purification and comprehensive characterization.[6][7]
Establishing the Primary Reference Standard: A Multi-faceted Approach
The qualification of a primary reference standard is a holistic process that involves unequivocal structural confirmation and the comprehensive assessment of its purity. This is achieved through the application of a suite of orthogonal analytical techniques, where each method provides a different and complementary piece of information.
Figure 1: Workflow for establishing a primary reference standard.
Structural Elucidation: Confirming the Molecular Identity
The first and most critical step is to unequivocally confirm the chemical structure of the candidate material.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For Ethyl 7-methoxy-1H-indole-2-carboxylate, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.0 (br s, 1H) | Indole N-H |
| ~7.3-7.1 (m, 3H) | Aromatic C-H |
| ~6.8 (d, 1H) | Aromatic C-H |
| ~4.4 (q, 2H) | -OCH₂CH₃ |
| ~4.0 (s, 3H) | -OCH₃ |
| ~1.4 (t, 3H) | -OCH₂CH₃ |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the full scan mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass to confirm the elemental composition.
Expected Fragmentation Pattern (EI-MS):
The fragmentation of Ethyl 7-methoxy-1H-indole-2-carboxylate would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and potentially rearrangements of the indole ring.
-
M⁺•: 219 (Molecular Ion)
-
[M - OCH₂CH₃]⁺: 174
-
[M - COOCH₂CH₃]⁺: 146
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (indole) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester and ether) |
Purity Assessment: Quantifying the Standard
A multi-pronged approach is necessary to accurately determine the purity of the reference standard and to identify and quantify any impurities.
HPLC with UV detection is the primary technique for assessing purity and detecting non-volatile organic impurities.
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Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 7-methoxy-1H-indole-2-carboxylate
[1][2][3]
Executive Summary & Scientific Context
This guide provides a definitive protocol for the disposal of Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS: 20538-12-9).[1][2][3] While often treated as a generic organic solid, the specific functionalization of this indole derivative requires precise handling to ensure environmental compliance and personnel safety.[2]
The Core Directive: As an indole ester with a methoxy substituent at the C7 position, this compound is electron-rich and lipophilic.[2] Under no circumstances should this compound enter municipal water systems. Its hydrophobicity ensures it will persist in sink traps and aquatic environments, posing long-term toxicity risks.[2] All disposal must be routed through high-temperature incineration via approved hazardous waste streams.[2]
Chemical Profile & Hazard Identification
| Property | Specification | Operational Implication |
| CAS Number | 20538-12-9 | Use for waste manifesting and inventory tracking.[1][2][3] |
| Physical State | Solid (Powder/Crystalline) | Risk of dust generation; inhalation hazard.[1][2][3] |
| Molecular Formula | C₁₂H₁₃NO₃ | Organic; combustible.[1][2][3] |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2][3] Irritant) | Requires full PPE (Nitrile gloves, safety glasses, fume hood).[1][2][3] |
| Reactivity | Electron-rich Indole Core | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2][3] Segregate strictly. |
Pre-Disposal Assessment (The "Stop & Think" Phase)
Before initiating disposal, you must categorize the waste state.[2] This step prevents the dangerous mixing of incompatible waste streams and ensures cost-effective disposal.[2]
Causality - Why Segregate?
-
Halogenated vs. Non-Halogenated: If the indole is dissolved in Dichloromethane (DCM), it must go to Halogenated waste.[2] If dissolved in DMSO or Methanol, it goes to Non-Halogenated.[2] Mixing these increases incineration costs significantly and can violate EPA RCRA regulations.[2]
-
Solid vs. Liquid: Solids can clog liquid waste containers, leading to dangerous splashes during transfer.[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Applicable for: Expired pure stocks, contaminated weighing boats, paper towels from spill cleanup.[1][2][3]
-
Containment: Do not throw loose powder into general trash.[2] Place the solid material into a clear, sealable polyethylene bag (Zip-lock style).
-
Secondary Containment: Place the first bag inside a second bag (Double-bagging). This prevents leakage if the inner bag is punctured by sharp debris (e.g., broken glass).[2]
-
Labeling: Attach a hazardous waste tag.
-
Constituent: "Ethyl 7-methoxy-1H-indole-2-carboxylate" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.[2]
-
-
Disposal: Deposit into the Solid Hazardous Waste Drum (typically a wide-mouth fiber or poly drum).[2]
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicable for: Reaction mixtures, HPLC waste, or stock solutions.[1][2][3]
-
Solvent Identification: Determine the primary solvent.[2]
-
Segregation:
-
pH Check (Self-Validating Step): Before pouring, check the pH of your solution.[2]
-
Transfer: Pour slowly using a funnel to avoid splashing. Close the cap immediately after use to prevent volatile emissions (RCRA requirement).[2]
Protocol C: Contaminated Glassware (The Triple Rinse)
Applicable for: Flasks, vials, and spatulas.[1][2][3]
-
Rinse 1: Rinse the glassware with a small volume of acetone or ethanol.[2] Collect this rinse and pour it into the Non-Halogenated Waste container.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Final Wash: Once the organic residue is removed (validated by visual inspection), the glassware can be washed in the sink with soap and water.[2]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of Ethyl 7-methoxy-1H-indole-2-carboxylate.
Figure 1: Decision tree for the segregation and disposal of Ethyl 7-methoxy-1H-indole-2-carboxylate waste streams.
Emergency Procedures
Accidental Spillage (Solid)[1][2][4]
-
Evacuate: If a large amount (>10g) is spilled and dust is visible, evacuate the immediate area to allow dust to settle.[2]
-
PPE: Don N95 respirator (or half-mask), nitrile gloves, and lab coat.[2]
-
Cleanup:
Accidental Exposure[2][3]
-
Skin: Wash with soap and water for 15 minutes.[2] The lipophilic nature means water alone is insufficient; soap is critical to emulsify the compound.[2][3]
-
Eyes: Rinse immediately at an eyewash station for 15 minutes.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.
Regulatory Compliance (RCRA/EPA)
While Ethyl 7-methoxy-1H-indole-2-carboxylate is not explicitly "P-listed" or "U-listed" by the US EPA, it falls under the "Characteristic" waste guidelines if mixed with flammable solvents (Ignitability - D001).[1][2][3] Furthermore, as a chemical with known toxicity profiles (H302), it must be managed as Hazardous Chemical Waste under the "Cradle-to-Grave" responsibility doctrine.[1][2]
References
-
PubChem. (n.d.).[2] 7-Methoxy-1H-indole Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link](Note: Used for structural and hazard analogy for the ester derivative).
-
United States Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]
Personal protective equipment for handling Ethyl 7-methoxy-1H-indole-2-carboxylate
Operational Safety Protocol: Handling Ethyl 7-methoxy-1H-indole-2-carboxylate
Part 1: Risk Assessment & Hazard Profile
As a Senior Application Scientist, I prioritize the "Precautionary Principle." While Ethyl 7-methoxy-1H-indole-2-carboxylate is often classified under the standard "Irritant" umbrella, its structural properties—specifically the indole core—demand respect beyond the basic Safety Data Sheet (SDS).[1]
The Hazard Logic:
-
Respiratory Sensitization Potential: Indole derivatives are potent respiratory irritants. Inhalation of fine dust during weighing is the primary exposure vector.
-
Ocular Risks: The ester functionality combined with the aromatic system can cause severe eye irritation (H319).
-
Unknown Toxicology: As a research intermediate, long-term toxicity (mutagenicity/teratogenicity) is often uncharacterized. Treat this compound as a potential high-potency active pharmaceutical ingredient (HPAPI) until proven otherwise. [1]
GHS Classification (Baseline):
-
H315: Causes skin irritation.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-glove-fits-all" approach. The PPE must adapt to the state of the chemical (Solid vs. Solution).
Table 1: State-Dependent PPE Specifications
| Component | Phase 1: Solid Handling (Weighing/Transfer) | Phase 2: Solution Phase (Reaction/Workup) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (4-5 mil minimum) | Laminate or Heavy Nitrile (If using DCM/THF) | Nitrile provides excellent barrier against solid particulates.[1] However, common solvents for indoles (DCM, Chloroform) permeate thin nitrile in <2 minutes. |
| Eye Protection | Chemical Goggles (Indirect vented) | Safety Glasses with Side Shields | Goggles seal against airborne dust during static weighing. Glasses are sufficient once the hazard is dissolved and contained in a hood. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood | Engineering controls are primary. If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 respirator . |
| Body Defense | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Lab Coat (Flame Resistant if using pyrophorics) | Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure during reaching motions. |
Part 3: Operational Workflow & Engineering Controls
Trust is built on reproducible safety. Follow this self-validating workflow to minimize exposure risk.
Step-by-Step Protocol: The "Zero-Contact" Weighing Method
-
Preparation:
-
Place a disposable balance draft shield (or a simple cardboard box with the front cut out) inside the chemical fume hood.
-
Pre-weigh your receiving vessel (flask) and a solid addition funnel.
-
-
The Transfer:
-
Open the manufacturer's vial inside the hood.
-
Use a disposable anti-static spatula. Do not use metal spatulas if the compound is suspected to be trace-metal sensitive (common in catalysis).[1]
-
Transfer solid directly into the addition funnel sitting on the flask.
-
-
Decontamination (The Critical Step):
-
Before removing hands from the hood, wipe the exterior of the flask with a Kimwipe dampened in Ethanol.
-
Place the dirty spatula and wipe into a solid waste bag inside the hood.
-
-
Solubilization:
-
Add solvent (e.g., Ethyl Acetate, DMF) immediately to suppress dust generation. Once dissolved, the respiratory risk drops significantly, shifting the hazard to the solvent's properties.
-
Part 4: Visualization (Process Logic)
The following diagram illustrates the decision logic for handling spills versus standard operations.
Caption: Operational logic flow distinguishing between solid dust hazards and solution-phase solvent permeation risks.
Part 5: Waste Disposal & Emergency Response
Disposal Strategy:
-
Solid Waste: Contaminated gloves, paper towels, and trace solids must go into Hazardous Solid Waste (often yellow bags/bins). Do not throw in regular trash.
-
Liquid Waste: If dissolved in halogenated solvents (DCM), use the Halogenated Waste stream. If in Ethyl Acetate/Methanol, use Non-Halogenated Organic .
-
Aqueous Waste: If a hydrolysis reaction was performed (saponification to the acid), the aqueous layer must be checked for pH before disposal; however, organic residues usually dictate disposal as Aqueous Chemical Waste , not drain disposal.
Emergency Exposure:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases dermal absorption of the indole.
-
Eye Contact: Flush for 15 minutes. Indole esters can hydrolyze to acids in the moist environment of the eye, causing delayed damage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20926, Ethyl 5-methoxyindole-2-carboxylate (Analogous Hazard Profile).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]
-
University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
